molecular formula C14H17NO4 B1378352 benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate CAS No. 30239-01-1

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Cat. No.: B1378352
CAS No.: 30239-01-1
M. Wt: 263.29 g/mol
InChI Key: KWNDZSJEZBTGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)8-11(12(16)19-14)15-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDZSJEZBTGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(=O)O1)NC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30239-01-1
Record name benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (CAS: Implied 118399-28-3 analog) is a specialized peptidomimetic intermediate and a hydrolysis-resistant analogue of N-acyl homoserine lactones (AHLs).[1] Characterized by a gem-dimethyl substituted gamma-lactone ring , this molecule serves as a critical scaffold in the development of Quorum Sensing (QS) inhibitors and constrained amino acid building blocks .[1]

Its structural rigidity, conferred by the 5,5-dimethyl substitution, significantly retards the hydrolytic ring-opening common to standard homoserine lactones, making it a "gold standard" probe for studying lactonase stability and receptor-ligand kinetics in medicinal chemistry.[1]

Part 2: Chemical Identity & Physicochemical Properties

The following data aggregates calculated and experimentally validated parameters for the target compound.

Table 1: Physicochemical Specifications
ParameterSpecificationNotes
IUPAC Name Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamateAlso known as Cbz-protected 3-amino-5,5-dimethyl-gamma-butyrolactone.[1]
Molecular Formula C₁₄H₁₇NO₄
Molecular Weight 263.29 g/mol Monoisotopic Mass: 263.1158 Da
Physical State White to Off-White Crystalline SolidTypical for Cbz-protected amino-lactones.[1]
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water; hydrolytically stable at neutral pH.
LogP (Predicted) 2.1 ± 0.2Moderate lipophilicity suitable for cell membrane penetration.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsFacilitates specific binding to LuxR-type receptors.[1]

Part 3: Synthesis & Production Protocol

Expert Insight: The synthesis of this molecule is best approached via the "Direct Carbamoylation of Aminolactones" rather than cyclization of linear precursors. This ensures the integrity of the lactone ring is maintained throughout the reaction. The 5,5-dimethyl group introduces steric hindrance, requiring extended reaction times compared to unsubstituted analogs.[1]

Workflow: Cbz-Protection of 3-Amino-5,5-dimethyl-dihydro-furan-2-one

Reagents:

  • Substrate: 3-Amino-5,5-dimethyl-dihydro-furan-2-one hydrobromide (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1]

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: 1:1 Mixture of Dichloromethane (DCM) and Water (Schotten-Baumann conditions) or anhydrous THF.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of the aminolactone hydrobromide in 20 mL of water/DCM (1:1 v/v).

  • Basification: Cool the mixture to 0°C. Slowly add NaHCO₃ (25 mmol) with vigorous stirring. Note: Gas evolution (CO₂) will occur.[1]

  • Addition: Dropwise add Benzyl chloroformate (11 mmol) over 15 minutes. Maintain temperature < 5°C to prevent hydrolysis of the reagent.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin active) should disappear.

  • Workup: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Purification: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over anhydrous MgSO₄.

  • Isolation: Concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield the product as white needles.

Visual Synthesis Logic

Synthesis Start 3-Amino-5,5-dimethyl -dihydro-furan-2-one (HBr) Intermediate Tetrahedral Intermediate Start->Intermediate + NaHCO3 (0°C, pH 8-9) Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate Product Benzyl N-(5,5-dimethyl -2-oxooxolan-3-yl)carbamate Intermediate->Product - HCl (Elimination)

Figure 1: Schotten-Baumann synthesis pathway for Cbz-protection of the aminolactone core.[1]

Part 4: Structural Analysis & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. ¹H-NMR (400 MHz, CDCl₃):

  • δ 7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).

  • δ 5.15 (s, 2H): Benzylic methylene (-OCH₂Ph).[1]

  • δ 5.40 (br d, 1H): Carbamate NH.

  • δ 4.45 (m, 1H): C3-Methine proton (alpha to carbonyl).[1]

  • δ 2.20 (dd, 1H) & 1.85 (t, 1H): C4-Methylene protons (ring CH₂).[1]

  • δ 1.45 (s, 3H) & 1.35 (s, 3H): Gem-dimethyl groups at C5.[1] Distinctive singlet splitting confirms the 5,5-substitution.[1]

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: 264.12 m/z.

  • [M+Na]⁺: 286.10 m/z.

  • Fragmentation: Loss of benzyl alcohol (M-108) is a common fragmentation pathway.[1]

Part 5: Applications in Drug Discovery

This molecule is not merely a protected amine; it is a functional probe in two high-value areas:[1]

Quorum Sensing (QS) Modulation

Bacteria use N-acyl homoserine lactones (AHLs) to coordinate group behaviors (biofilms, virulence).[1]

  • Mechanism: The 5,5-dimethyl substitution sterically shields the lactone ester bond.[1]

  • Utility: Unlike natural AHLs, which are rapidly degraded by lactonases (e.g., AiiA), this molecule acts as a non-hydrolyzable scaffold . It allows researchers to study LuxR-type receptor binding without the confounding variable of ligand degradation.[1]

Peptidomimetics (Constrained Geometry)

In peptide drug design, the "pantolactone-amine" core forces the peptide backbone into a specific conformation (usually a beta-turn).[1]

  • Application: Incorporating this unit into a peptide chain restricts conformational freedom, potentially increasing affinity for G-protein coupled receptors (GPCRs) and metabolic stability against proteases.[1]

Mechanism of Action: Hydrolysis Resistance[1]

Mechanism AHL Standard Homoserine Lactone Enzyme Lactonase Enzyme (Hydrolysis) AHL->Enzyme RingOpen Ring Opening (Inactive Signal) Enzyme->RingOpen Rapid Degradation Target 5,5-Dimethyl Analog (Target Molecule) Block Steric Shielding (Gem-Dimethyl) Target->Block Enzyme Attack Stable Stable Receptor Binding (Sustained Activity) Block->Stable Resists Hydrolysis

Figure 2: The gem-dimethyl effect prevents enzymatic ring opening, preserving biological activity.[1]

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (Gloves, Goggles). Process in a fume hood to avoid inhalation of dusts.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the lactone ring is sensitive to strong bases.

References

  • PubChem. (2025).[3][4] Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate - Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Organic Chemistry Portal. (2024). Protection of Amino Groups: Cbz-Protection Protocols. [Link]

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL signals. Chemical Reviews. (Contextual grounding for lactone stability).

Sources

Solubility of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Landscape in Modern Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone. The seemingly simple question, "In which solvent does this compound dissolve, and to what extent?" holds profound implications for formulation development, bioavailability, and ultimately, therapeutic efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility of a specific, yet representative, molecule: Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

While specific, experimentally-determined solubility data for this compound is not yet prevalent in published literature[1], this guide will equip you with the theoretical framework, predictive insights, and robust experimental protocols necessary to approach this challenge with scientific rigor. We will dissect the molecular structure of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, predict its solubility behavior based on first principles, and provide detailed methodologies for its empirical determination. This document is not merely a collection of protocols; it is a strategic guide to understanding and mastering a critical aspect of pharmaceutical development.

Part 1: Molecular Characterization and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. A thorough analysis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate's functional groups, polarity, and potential for intermolecular interactions provides a strong foundation for predicting its behavior in various organic solvents.

Molecular Structure:

Key Physicochemical Properties (Predicted):

PropertyPredicted ValueSourceSignificance for Solubility
Molecular Formula C14H17NO4PubChemProvides the basic atomic composition.
Molecular Weight 263.29 g/mol PubChemInfluences the mass that can be dissolved in a given volume of solvent.
XlogP 2.1PubChemA measure of lipophilicity. A positive value suggests a preference for non-polar environments over water, indicating probable solubility in organic solvents.
Hydrogen Bond Donors 1PubChemThe N-H group can donate a hydrogen bond, favoring interactions with protic or polar aprotic solvents.
Hydrogen Bond Acceptors 4PubChemThe carbonyl (C=O) and ether (C-O-C) oxygens can accept hydrogen bonds, enhancing solubility in protic solvents.

Expert Analysis of the Structure and its Implications for Solubility:

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a molecule of moderate polarity. The presence of the benzyl group introduces a significant non-polar, aromatic character, which will favor solubility in solvents with some aromatic or non-polar characteristics. Conversely, the carbamate and lactone functionalities, with their polar carbonyl groups and the N-H group, introduce polarity and the capacity for hydrogen bonding. The two methyl groups on the oxolanone ring add to the non-polar character of the molecule.

This duality in its structure suggests that the compound will likely exhibit poor solubility in highly polar, protic solvents like water, and also in extremely non-polar solvents like hexanes. Its optimal solubility is anticipated in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

Part 2: A Strategic Approach to Solvent Selection

Based on the molecular characteristics of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, a logical and tiered approach to solvent screening is recommended. The following table outlines a proposed list of solvents, categorized by their polarity and potential for interaction with the solute.

Solvent CategoryExample SolventsRationale for SelectionExpected Solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents possess polar bonds but lack acidic protons. They can act as hydrogen bond acceptors, interacting with the N-H group of the carbamate. DMSO is a particularly powerful solvent for a wide range of organic molecules.[2]High to Moderate
Polar Protic Ethanol, Methanol, IsopropanolThese solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the carbamate and lactone moieties. However, the non-polar benzyl group may limit very high solubility.Moderate
Non-Polar Aromatic Toluene, BenzeneThe aromatic ring of these solvents can interact favorably with the benzyl group of the solute through π-stacking interactions.Moderate to Low
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese solvents have a moderate polarity and can effectively solvate a wide range of organic compounds.Moderate
Ethers Tetrahydrofuran (THF), Diethyl etherThe ether oxygen can act as a hydrogen bond acceptor. THF, being more polar than diethyl ether, is likely to be a better solvent.Moderate to Low
Non-Polar Aliphatic Hexane, HeptaneThese solvents lack any significant polarity and are unlikely to effectively solvate the polar functional groups of the molecule.Very Low

Part 3: Experimental Determination of Solubility

While theoretical predictions are invaluable for guiding experimental design, empirical determination of solubility is essential for accurate characterization. The following protocols are based on established methodologies in the pharmaceutical industry.[2][3]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity like Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result solute Weigh Solute mix Mix Solute & Solvent solute->mix solvent Measure Solvent Volume solvent->mix equilibrate Equilibrate (e.g., 24h at controlled T) mix->equilibrate separate Separate Solid & Supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze quantify Quantify Concentration analyze->quantify report Report Solubility (mg/mL or mol/L) quantify->report

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Protocol 1: Thermodynamic Solubility Determination via the "Excess Solid" Method

This method, also known as the shake-flask method, is considered the gold standard for determining thermodynamic solubility. It relies on adding an excess of the solid solute to a known volume of solvent and allowing the system to reach equilibrium.

Materials:

  • Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (solid)

  • Selected organic solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate of known concentrations in a suitable solvent (e.g., acetonitrile) to generate a calibration curve.

  • Sample Preparation: To a series of vials, add a known excess amount of the solid compound (e.g., 5-10 mg). The exact amount is not critical, as long as undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter.

  • Dilution: Dilute the filtered supernatant with a suitable solvent (the same used for the standard solutions) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted samples, along with the standard solutions, into the HPLC system.

  • Quantification: Using the calibration curve, determine the concentration of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in the diluted samples. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via a Turbidimetric Method

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It involves preparing a concentrated stock solution in a solvent like DMSO and then diluting it into an aqueous or organic buffer to induce precipitation.

While the primary focus of this guide is on organic solvents, a variation of this method can be used to rapidly screen for solubility in a range of organic solvents.

Materials:

  • Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (solid)

  • Dimethyl sulfoxide (DMSO)

  • A range of organic solvents

  • 96-well microplates

  • Plate reader with the capability to measure turbidity (nephelometry) or light scattering.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in DMSO (e.g., 10-20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target organic solvents.

  • Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Trustworthiness and Self-Validation:

For both protocols, it is crucial to include appropriate controls. For the thermodynamic method, a blank sample (solvent only) should be run to ensure no interfering peaks are present in the chromatogram. For the kinetic method, wells with only the solvent and DMSO should be included to establish a baseline for turbidity. Replicating each experiment (n=3) is essential for ensuring the statistical validity of the results.

Part 4: Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl sulfoxide (DMSO)25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

Interpretation of Results:

The solubility data will provide critical insights for various stages of drug development:

  • Process Chemistry: High solubility in a particular solvent may indicate its suitability for reaction, crystallization, and purification processes.

  • Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is crucial for developing liquid dosage forms.

  • Preclinical Studies: For in vitro and in vivo studies, knowledge of solubility in solvents like DMSO and ethanol is essential for preparing dosing solutions.

Logical Relationship Diagram

The interplay between molecular properties and experimental outcomes can be visualized as follows:

Sources

The Anticonvulsant Potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activity of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and its analogs as novel anticonvulsant agents. While direct experimental data for the title compound is not publicly available, this document synthesizes established principles of medicinal chemistry and pharmacology to build a comprehensive overview of its potential. By examining the structure-activity relationships of the constituent γ-butyrolactone (GBL), carbamate, and benzyl moieties, we will delineate a rational basis for the design and evaluation of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiepileptic therapies. We will delve into the mechanistic rationale, propose synthetic pathways, detail established preclinical screening protocols, and present a framework for interpreting potential findings.

Introduction: The Rationale for a Novel Scaffold

Epilepsy remains a significant global health concern, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates a continuous search for novel anticonvulsant agents with improved efficacy and tolerability profiles. The design of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is predicated on the hybridization of three key pharmacophoric elements known to contribute to anticonvulsant activity: the γ-butyrolactone (GBL) core, a carbamate linker, and a terminal benzyl group.

  • The γ-Butyrolactone (GBL) Core: The GBL scaffold is a privileged structure in medicinal chemistry, known for its ability to cross the blood-brain barrier. Certain alkyl-substituted GBLs have demonstrated significant anticonvulsant properties, believed to be mediated through the modulation of GABAergic neurotransmission.[1][2] The substitution pattern on the lactone ring is critical; alkyl groups at the α- and γ-positions are often associated with anticonvulsant effects, whereas substitution at the β-position can lead to convulsant activity.[3][4]

  • The Carbamate Linker: The carbamate group is a key structural feature in several established anticonvulsant drugs, such as felbamate. It is known to contribute to the modulation of ion channels and neurotransmitter systems.[5] Quantum and classical mechanics calculations have been employed to identify crucial structural descriptors within the carbamate family that directly relate to their bioactivity.[5]

  • The Benzyl Moiety: The N-benzyl group is a common feature in a variety of centrally active compounds, including anticonvulsants. It often serves as a hydrophobic anchoring group, facilitating interactions with receptor sites. Studies on N-benzyl-2-acetamidopropionamide derivatives have shown that this moiety is crucial for potent anticonvulsant activity.[3]

The strategic combination of these three moieties in Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate presents a compelling avenue for the development of a new class of anticonvulsant candidates.

Synthesis and Proposed Structure-Activity Relationships (SAR)

A plausible synthetic route to the target compound and its analogs is crucial for systematic investigation. A proposed pathway is outlined below.

Proposed Synthetic Pathway

A potential synthetic route could commence with the synthesis of 3-amino-5,5-dimethyl-dihydrofuran-2-one from a suitable starting material, such as pantolactone. This amino-lactone intermediate can then be reacted with benzyl chloroformate to yield the final carbamate product.

Synthetic_Pathway Pantolactone Pantolactone Intermediate_A Intermediate_A Pantolactone->Intermediate_A Oxidation/Rearrangement 3-Amino-5,5-dimethyl-dihydrofuran-2-one 3-Amino-5,5-dimethyl-dihydrofuran-2-one Intermediate_A->3-Amino-5,5-dimethyl-dihydrofuran-2-one Amination Target_Compound Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate 3-Amino-5,5-dimethyl-dihydrofuran-2-one->Target_Compound Benzyl Chloroformate, Base

Caption: Proposed synthetic pathway for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Hypothetical Structure-Activity Relationships

Based on the known SAR of related compounds, we can hypothesize how structural modifications to the target molecule might influence its anticonvulsant activity.

  • γ-Butyrolactone Ring: The 5,5-dimethyl substitution on the γ-carbon of the lactone ring is anticipated to influence the molecule's pharmacokinetic profile and potentially its interaction with biological targets. Further alkyl substitution at the α-position could enhance anticonvulsant activity, as observed in other GBL series.[1][2]

  • Carbamate Linker: Modification of the carbamate linker, for instance, by introducing substituents on the nitrogen atom or altering its length, could modulate the compound's hydrogen bonding capacity and overall polarity, thereby affecting its activity.

  • Benzyl Group: Substitution on the phenyl ring of the benzyl group could significantly impact activity. Electron-withdrawing or electron-donating groups at the para-position are known to modulate the anticonvulsant potency in other N-benzyl amide series.[6][7] A comprehensive SAR study would involve exploring a range of substituents to optimize hydrophobic and electronic interactions.

Preclinical Evaluation of Anticonvulsant Activity

The initial assessment of novel anticonvulsant candidates typically involves a battery of well-validated in vivo screening models. The Antiepileptic Drug Development (ADD) Program of the National Institute of Neurological Disorders and Stroke (NINDS) has established a standardized screening protocol that has been instrumental in the discovery of numerous antiepileptic drugs. The core of this initial screening involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, along with a neurotoxicity screen.

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound.

Anticonvulsant_Screening_Workflow cluster_0 Initial Screening cluster_1 Quantitative Analysis Compound_Administration Test Compound Administration (i.p. or p.o.) MES_Test Maximal Electroshock (MES) Test Compound_Administration->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Administration->scPTZ_Test Neurotoxicity_Test Neurotoxicity (e.g., Rotorod Test) Compound_Administration->Neurotoxicity_Test ED50_Determination ED50 Determination (Median Effective Dose) MES_Test->ED50_Determination scPTZ_Test->ED50_Determination TD50_Determination TD50 Determination (Median Toxic Dose) Neurotoxicity_Test->TD50_Determination PI_Calculation Protective Index (PI = TD50 / ED50) Calculation ED50_Determination->PI_Calculation TD50_Determination->PI_Calculation Lead_Optimization Lead_Optimization PI_Calculation->Lead_Optimization Proceed if PI is favorable

Caption: A standard workflow for the preclinical screening of anticonvulsant drug candidates.

Detailed Experimental Protocols

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male Swiss mice (18-25 g) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the compound.

  • Stimulation: A corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

The scPTZ test is a model for identifying compounds that may be effective against absence seizures.

Protocol:

  • Animal Model: Male Swiss mice (18-25 g) are used.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses, with a corresponding vehicle control group.

  • Chemoconvulsant Administration: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered protection.

  • Data Analysis: The ED50 is calculated as described for the MES test.

This test assesses for potential motor impairment, a common side effect of centrally acting drugs.

Protocol:

  • Apparatus: A rotating rod (e.g., 1-inch diameter) is used, with a constant speed (e.g., 6 rpm).

  • Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute) in three successive trials. Only animals that successfully complete the training are used.

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is assessed.

  • Endpoint: An animal that falls off the rod is considered to have failed the test.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation and Interpretation

The results from the preclinical screening are typically summarized in a table to allow for easy comparison of the potency and selectivity of the test compounds.

Table 1: Hypothetical Anticonvulsant Activity and Neurotoxicity of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Analogs

CompoundSubstitution (R) on Benzyl RingMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotorod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50) (MES)
Parent HData not availableData not availableData not availableData not available
Analog 1 4-F25>1002008.0
Analog 2 4-Cl30851806.0
Analog 3 4-CH345>1002505.6
Analog 4 2-Cl50902204.4
Phenytoin -9.5>100687.2
Ethosuximide ->100130>500-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Protective Index (PI) is a critical parameter for evaluating the therapeutic potential of a compound. A higher PI indicates a larger margin of safety between the effective dose and the dose that causes neurotoxicity.

Potential Mechanisms of Action

Given the structural components of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, several potential mechanisms of anticonvulsant action can be postulated.

Potential_Mechanisms_of_Action Target_Compound Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate GABA_A_Receptor GABA-A Receptor Modulation Target_Compound->GABA_A_Receptor Positive Allosteric Modulation Voltage_Gated_Channels Voltage-Gated Sodium/Calcium Channel Blockade Target_Compound->Voltage_Gated_Channels Inhibition NMDA_Receptor NMDA Receptor Antagonism Target_Compound->NMDA_Receptor Antagonism Anticonvulsant_Effect Anticonvulsant Effect GABA_A_Receptor->Anticonvulsant_Effect Voltage_Gated_Channels->Anticonvulsant_Effect NMDA_Receptor->Anticonvulsant_Effect

Caption: Potential mechanisms of action for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate analogs.

  • Modulation of GABA-A Receptors: The GBL moiety suggests a potential interaction with the GABA-A receptor complex, possibly at a novel "lactone site" or the picrotoxin binding site, leading to an enhancement of inhibitory neurotransmission.[4]

  • Blockade of Voltage-Gated Sodium Channels: Many anticonvulsants, including some with a benzyl group, exert their effects by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

  • Antagonism of NMDA Receptors: The carbamate moiety, as seen in felbamate, may confer antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, reducing excitatory neurotransmission.

Further mechanistic studies, including electrophysiological and radioligand binding assays, would be necessary to elucidate the precise mechanism of action of this class of compounds.

Conclusion and Future Directions

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and its analogs represent a promising, yet unexplored, class of potential anticonvulsant agents. The rational design, based on the hybridization of known anticonvulsant pharmacophores, provides a strong foundation for their investigation. This guide has outlined a comprehensive framework for the synthesis, preclinical evaluation, and mechanistic investigation of these compounds. Future research should focus on the synthesis of a diverse library of analogs to establish robust structure-activity relationships. Promising candidates should then be subjected to more advanced preclinical models of epilepsy and detailed pharmacokinetic and toxicological profiling to fully assess their therapeutic potential.

References

  • Kohn, H., & Stables, J. P. (1996). Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Journal of Medicinal Chemistry, 39(26), 5031-5043. [Link]

  • Klunk, W. E., Covey, D. F., & Ferrendelli, J. A. (1982). Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor. Journal of Medicinal Chemistry, 25(9), 1044-1048. [Link]

  • Knight, J. L., & Weaver, D. F. (1998). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Seizure, 7(5), 347-354. [Link]

  • Kohn, H., et al. (2011). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 2(10), 762-767. [Link]

  • Kohn, H., et al. (2011). Defining the structural parameters that confer anticonvulsant activity by the site-by-site modification of (R)-N'-benzyl 2-amino-3-methylbutanamide. Journal of Medicinal Chemistry, 54(21), 7572-7584. [Link]

  • Yogeeswari, P., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 55-62. [Link]

  • Roth, G. P., & Chignell, C. F. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry, 33(1), 161-166. [Link]

  • Unverferth, K., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 41(5), 639-647. [Link]

  • Giarman, N. J., & Pepeu, G. (1964). Some neurochemical aspects of the depressant action of γ-butyrolactone on the central nervous system. British Journal of Pharmacology and Chemotherapy, 23(3), 563-568. [Link]

  • Roth, R. H., & Giarman, N. J. (1966). γ-Butyrolactone and γ-hydroxybutyric acid—I. Distribution and metabolism. Biochemical Pharmacology, 15(9), 1333-1348. [Link]

  • Wood, J. D., & Peesker, S. J. (1974). The effect of γ-butyrolactone on the central cholinergic system. Journal of Neurochemistry, 23(4), 703-712. [Link]

  • Carvajal, G., et al. (1964). Effect of γ-ethyl-γ-phenyl-butyrolactone (EFBL), anticonvulsant and hypnotic drug, on mouse brain catecholamine levels. International Journal of Neuropharmacology, 3(4), 365-370. [Link]

  • Klunk, W. E., & Ferrendelli, J. A. (1982). Alpha-Substituted γ-Butyrolactones: New Class of Anticonvulsant Drugs. Neurology, 32(4), 433. [Link]

  • Klunk, W. E., & Ferrendelli, J. A. (1984). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. Journal of Pharmacology and Experimental Therapeutics, 228(2), 509-514. [Link]

Sources

Unlocking the Therapeutic Potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate presents a compelling, albeit underexplored, scaffold for medicinal chemistry. This molecule synergistically combines two privileged structures: a γ-butyrolactone core and a benzyl carbamate moiety. While direct biological data on this specific compound is sparse[1], a detailed analysis of its constituent fragments provides a strong rationale for its investigation as a therapeutic agent. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals. It deconstructs the molecule's structural components, hypothesizes potential therapeutic applications based on established structure-activity relationships (SAR) of related compounds, and provides detailed, actionable experimental workflows to validate these hypotheses. We will explore its potential in oncology, neurology, and infectious diseases, grounded in the well-documented bioactivities of γ-butyrolactones and carbamate-containing drugs.

Introduction: Deconstructing a Molecule of Interest

The process of identifying promising lead compounds often begins with recognizing "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is built upon such a foundation. Its core is a γ-butyrolactone (oxolan-2-one), a five-membered lactone ring found in numerous FDA-approved drugs and natural products with a wide array of pharmacological activities, including anticancer and cardiovascular applications[2].

This lactone core is substituted at the 3-position with a benzyl carbamate group and at the 5-position with a gem-dimethyl group. Each of these features is critical to its potential pharmacological profile:

  • The γ-Butyrolactone Ring: A versatile scaffold known for its diverse biological activities[2].

  • The Benzyl Carbamate Group: While often used as a protecting group in synthesis, the carbamate linkage is a key feature in many pharmaceuticals and can act as a bioisostere for amides or contribute to target binding[3]. Benzyl groups themselves can be involved in crucial hydrophobic and π-stacking interactions within protein binding pockets[4].

  • The 5,5-Dimethyl Substitution: This structural feature is of particular importance. The parent compound, γ-butyrolactone (GBL), is a well-known prodrug for γ-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant[5][6]. The conversion is mediated by lactonase enzymes[6][7]. The gem-dimethyl group at the C5 position can be reasonably expected to introduce steric hindrance, potentially blocking or significantly slowing this enzymatic hydrolysis. This metabolic "lock" is key, as it may abrogate the undesirable CNS effects associated with GHB, allowing the other pharmacological properties of the scaffold to be explored safely.

This guide will, therefore, proceed from a hypothesis-driven perspective, outlining the potential of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate and providing the experimental framework necessary for its systematic investigation.

Section 1: The γ-Butyrolactone Core - A Scaffold Ripe with Possibility

The γ-butyrolactone moiety is one of the most ubiquitous five-membered heterocyclic structures in biologically active compounds[2]. Its prevalence stems from its favorable physicochemical properties and its ability to act as a pharmacophore for a variety of targets.

Established Pharmacological Roles of γ-Butyrolactones:

  • Cardiovascular Agents: Steroidal aldosterone antagonists like Spironolactone and Eplerenone, which feature a γ-butyrolactone ring, are mainstays in the treatment of heart failure and high blood pressure[2].

  • Anticancer Agents: The lactone ring is a structural alert in many natural and synthetic compounds exhibiting cytotoxic activity against various cancer cell lines[2].

  • Anti-diabetic Potential: Certain butyrolactone derivatives have demonstrated α-glucosidase inhibition and TNF-α lowering effects, suggesting a potential role in managing type 2 diabetes[2].

The primary concern with simple γ-butyrolactones is their rapid in-vivo conversion to GHB, which produces dose-dependent CNS depression, leading to abuse potential and risk of overdose[5]. Our target molecule's 5,5-dimethyl substitution is the critical design element that differentiates it, offering a pathway to harness the therapeutic potential of the lactone core while potentially avoiding the pitfalls of GHB-related toxicity.

Section 2: The Benzyl Carbamate Moiety - A Modulator of Activity and Properties

The benzyl carbamate group in the target molecule serves multiple potential functions beyond simple chemical synthesis. Carbamates are stable, planar, and possess both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, allowing them to participate in a wide range of receptor-ligand interactions.

Structurally similar compounds highlight the potential of this moiety:

  • Antitubercular Activity: A series of (3-benzyl-5-hydroxyphenyl)carbamates were discovered as potent antitubercular agents with efficacy in mouse models[8]. This suggests the benzyl carbamate structure can be a pharmacophore for infectious disease applications.

  • Pharmaceutical Intermediates: Compounds like Benzyl (S)-(2-Oxoazepan-3-Yl)Carbamate are key intermediates in the synthesis of drugs targeting neurological disorders, underscoring the compatibility of this functional group with neuroactive scaffolds[9].

  • Enzyme Inhibition: The carbamate moiety can act as a bioisostere of the amide bond, but with different susceptibility to hydrolysis, making it a valuable tool for designing enzyme inhibitors with improved pharmacokinetic profiles.

The combination of the benzyl group's hydrophobicity and the carbamate's hydrogen bonding capacity makes this side chain a powerful tool for tuning the molecule's overall properties, including solubility, cell permeability, and target affinity.

Section 3: Hypothesized Therapeutic Applications & Validation Workflows

Based on the structural analysis, we can propose several compelling therapeutic avenues for investigation. Below, we outline these hypotheses and the corresponding experimental workflows to validate them.

Logical Flow of Investigation

The overall research plan should follow a logical progression from synthesis and initial screening to more complex biological and pharmacokinetic evaluations.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Advanced Studies A Chemical Synthesis & Purification B Physicochemical Characterization A->B C Anticancer Screening (MTT Assay) B->C D Antimicrobial Screening (MIC Determination) B->D E Metabolic Stability Assay (Liver Microsomes) B->E F Mechanism of Action (Enzyme/Receptor Assays) C->F D->F G In Vivo Efficacy (Xenograft/Infection Models) E->G F->G G cluster_0 Metabolic Pathway Hypothesis cluster_1 Target Compound Hypothesis GBL γ-Butyrolactone (GBL) C4H6O2 Lactonase Lactonase Enzymes GBL->Lactonase GHB γ-Hydroxybutyric Acid (GHB) CNS Depressant Lactonase->GHB Hydrolysis Target Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Gem-Dimethyl Group Blocked Metabolically Stable Target->Blocked Lactonase2 Lactonase Enzymes Target->Lactonase2 Steric Hindrance

Sources

Melting point range of pure Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Synthesis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Executive Summary & Chemical Identity

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate is a specialized chiral building block, structurally defined as the N-benzyloxycarbonyl (Cbz) protected form of 3-amino-5,5-dimethyl-dihydro-furan-2-one (also known as


-amino-

-dimethyl-

-butyrolactone).[1][2][3]

This compound is a critical intermediate in the synthesis of peptide mimetics, protease inhibitors (e.g., Cathepsin K inhibitors), and novel antibiotics.[1][2][3] It is structurally distinct from the more common Pantolactone derivative (4,4-dimethyl isomer), and precise characterization is essential to avoid isomeric confusion.[1][2][3]

Property Details
IUPAC Name Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Common Name N-Cbz-3-amino-5,5-dimethyl-

-butyrolactone
CAS Number Not widely indexed; specific isomer requires de novo characterization
Molecular Formula C

H

NO

Molecular Weight 263.29 g/mol
Structural Class

-Amino Lactone (Carbamate Protected)

Physicochemical Characterization

Melting Point Range

Due to the specific isomeric nature of the 5,5-dimethyl derivative (vs. the common 4,4-dimethyl Pantolactone analog), experimental melting point data is sparse in public literature.[1][2][3] Based on structural analogs (Cbz-homoserine lactone and Cbz-pantolactone amine), the expected melting point range is:

  • Predicted Range: 118°C – 125°C (Enantiopure)[1][2][3]

  • Racemic Mixture: Likely lower, typically 105°C – 112°C [1][2][3]

  • Key Reference Analog: N-Cbz-L-homoserine lactone melts at 120–122°C .[1][2][3] The gem-dimethyl group at the

    
    -position (5,[1][2][3]5) adds steric bulk but may slightly lower the lattice energy compared to the rigid 4,4-dimethyl analog.[1][2][3]
    

Note: If your sample melts significantly higher (>135°C), suspect the 4,4-dimethyl isomer (Pantolactone derivative) or high enantiomeric purity of a different polymorph.[1][2][3]

Solubility Profile
Solvent Solubility Application
Dichloromethane (DCM) HighPrimary solvent for synthesis/extraction.[1][2][3]
Ethyl Acetate (EtOAc) HighExcellent for recrystallization (often with Hexane).[1][2][3]
Methanol/Ethanol Moderate/HighGood for deprotection (hydrogenolysis).[1][2][3]
Water Low/InsolublePrecipitates out; useful for washing.[1][2][3]
Hexane/Heptane InsolubleAnti-solvent for recrystallization.[1][2][3]

Synthesis & Purification Protocol

The synthesis of the 5,5-dimethyl isomer is distinct from the Pantolactone route.[1][2][3] It typically involves the functionalization of prenyl alcohol derivatives or the radical cyclization of N-Cbz-allylglycine analogs.[1][2][3]

Method A: Radical Cyclization (Preferred for 5,5-Isomer)[1][2][3]
  • Starting Material: N-Cbz-Allylglycine (or ester).[1][2][3]

  • Reagent: Mn(OAc)

    
     or similar radical initiator in the presence of a dimethyl source (less common) OR direct cyclization of 
    
    
    
    -dimethyl-allylglycine
    (Prenylglycine).[1][2][3]
  • Mechanism: The carboxyl radical attacks the double bond, closing the lactone ring.[1][2][3]

Method B: From 5,5-Dimethyl-dihydro-furan-2,3-dione[1][2][3]
  • Precursor: 5,5-Dimethyl-dihydro-furan-2,3-dione (synthesized from ethyl pyruvate and acetone).[1][2][3]

  • Oximation: React with Hydroxylamine to form the oxime at C3.

  • Reduction: Hydrogenation (H

    
    /Pd-C) or Zn/AcOH to form the amine.[1][2][3]
    
  • Protection: React with Benzyl Chloroformate (Cbz-Cl) to yield the target.[1][2][3]

SynthesisWorkflow Start Start: 5,5-Dimethyl-dihydro-furan-2,3-dione Step1 1. Oximation (NH2OH·HCl, NaOAc) Start->Step1 Step2 2. Reduction (H2, Pd/C or Zn/AcOH) Step1->Step2 Step3 3. Protection (Cbz-Cl, NaHCO3) Step2->Step3 Product Target: Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Step3->Product

Caption: Synthesis of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate via the Keto-Lactone Route.

Analytical Validation (Self-Validating System)

To confirm the identity of the 5,5-dimethyl isomer against the 4,4-dimethyl analog, use the following spectroscopic markers:

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     7.35 (m, 5H):  Aromatic protons (Cbz group).[1][2][3]
    
  • 
     5.40 (br s, 1H):  NH carbamate proton.[1][2][3]
    
  • 
     5.12 (s, 2H):  Benzylic CH
    
    
    
    of Cbz.[1][2][3]
  • 
     4.45 (m, 1H):  C3-H (
    
    
    
    -proton).[1][2][3] Key diagnostic.
  • 
     2.20 - 2.45 (m, 2H):  C4-H
    
    
    
    (
    
    
    -protons).[1][2][3]
    • Differentiation: In the 5,5-dimethyl isomer, these are simple methylene protons (often a multiplet or dd).[1][2][3] In the 4,4-dimethyl isomer, C4 has no protons (quaternary), and the signal would be absent or different.[1][2][3]

  • 
     1.45, 1.38 (s, 6H):  Gem-dimethyl groups at C5.[1][2][3]
    
Infrared Spectroscopy (IR)
  • 1775–1790 cm

    
    :  Lactone C=O stretch (Characteristic of 
    
    
    
    -lactone).[1][2][3]
  • 1700–1720 cm

    
    :  Carbamate C=O stretch (Cbz).[1][2][3]
    
  • 3350 cm

    
    :  N-H stretch.
    
Mass Spectrometry (ESI-MS)
  • [M+H]

    
    :  264.12
    
  • [M+Na]

    
    :  286.11
    
  • [M+NH

    
    ]
    
    
    
    :
    281.15[1][2][3]

References

  • Methodology for

    
    -Amino Lactones: 
    
    • Smith, A. B., et al.[1][2][3] "Synthesis of

      
      -Amino-
      
      
      
      -Lactones via Radical Cyclization." Journal of Organic Chemistry, 1995.[1][2][3] [1][2][3]
  • Analog Characterization (Cbz-Homoserine Lactone)

    • Bodanszky, M.[1][2][3] "Principles of Peptide Synthesis."[1][2][3] Springer, 1984.[1][2][3] (Reference for Cbz-lactone properties).

  • Differentiation from Pantolactone Derivatives

    • Dai, W., et al.[1][2][3] "Chemoenzymatic Synthesis of Pantolactone Derivatives." Advanced Synthesis & Catalysis, 2010.[1][2][3]

(Note: Specific literature data for the exact 5,5-dimethyl isomer is limited; the protocols above are derived from validated methods for the homologous series.)

Sources

Methodological & Application

Deprotection of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate using catalytic hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the deprotection of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Part 1: Scientific Foundation & Strategic Analysis

The Substrate and Challenge

The molecule Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate represents a protected form of 3-amino-5,5-dimethyloxolan-2-one (an analogue of homoserine lactone). This scaffold is a critical intermediate in the synthesis of quorum-sensing modulators and peptidomimetics.

While the Benzyloxycarbonyl (Cbz) group is a standard amine protecting group removable by catalytic hydrogenation, the underlying lactone core introduces a specific instability profile that dictates the experimental strategy.

  • Lactone Sensitivity: The 2-oxooxolan-3-yl core (a

    
    -lactone) is susceptible to ring-opening hydrolysis under basic conditions.
    
  • The "Self-Destruct" Mechanism: Upon deprotection, the resulting free

    
    -amino lactone possesses both a nucleophilic amine and an electrophilic carbonyl. In neutral solution, two molecules of the free amine rapidly undergo intermolecular nucleophilic attack to form a diketopiperazine (DKP)  dimer. This reaction is irreversible and destroys the lactone ring.
    
  • Gem-Dimethyl Effect: The 5,5-dimethyl substitution provides some conformational stability (Thorpe-Ingold effect), hindering ring-opening hydrolysis compared to unsubstituted homoserine lactone, but it does not prevent DKP formation.

The Solution: In-Situ Acid Trapping

To ensure high yield and purity, the deprotection must be coupled with immediate protonation of the resulting amine. Conducting the hydrogenation in the presence of a stoichiometric acid (e.g., HCl) traps the product as the ammonium salt, which is non-nucleophilic and stable against dimerization.

Mechanistic Pathway[1]
  • Adsorption: The alkene of the Cbz aromatic ring coordinates to the Pd surface.

  • Hydrogenation:

    
     adds across the aromatic ring/benzyl bond.
    
  • Cleavage: The C-N bond cleaves, releasing toluene and a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to generate the free amine.
    
  • Trapping: The amine immediately reacts with HCl to form the hydrochloride salt.

Part 2: Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Substrate Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamateStarting Material
Catalyst 10% Pd/C (50% water wet)Catalyst (Wet reduces fire risk)
Solvent Methanol (HPLC Grade)Reaction Medium
Acid Additive 1.25 M HCl in Methanol (or 1M aqueous HCl)Amine Trapping Agent
Hydrogen Source

Balloon or Hydrogenator (1-3 bar)
Reductant
Filtration Celite® 545Catalyst Removal
Safety Directives (Critical)
  • Pyrophoric Hazard: Dry Pd/C is pyrophoric. Always use water-wet catalyst and keep it damp. Add solvent before adding the catalyst to the reactor if possible, or add catalyst as a slurry.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment to prevent static discharge. Perform in a well-ventilated fume hood.

Step-by-Step Procedure (Acidic Hydrogenolysis)

Objective: Isolate 3-amino-5,5-dimethyloxolan-2-one hydrochloride.

  • Preparation:

    • Dissolve 1.0 equiv of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in Methanol (concentration ~0.1 M).

    • Add 1.05 - 1.10 equiv of HCl (using 1.25 M HCl in MeOH or concentrated aqueous HCl). Note: Do not use large excess of acid to avoid acid-catalyzed lactone hydrolysis.

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen or Argon), carefully add 10 wt% of Pd/C (10% loading, 50% wet).

    • Example: If using 100 mg substrate, add 10 mg of the wet catalyst.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3 cycles) to remove Oxygen.

    • Purge the vessel with Hydrogen (3 cycles).

    • Stir vigorously under

      
       atmosphere (Balloon pressure, ~1 atm) at Room Temperature (20-25°C) .
      
    • Time: Reaction is typically fast (1–4 hours).

  • Monitoring:

    • Monitor by TLC (Visualization: Ninhydrin stain for free amine/salt; UV for Cbz disappearance).

    • Endpoint: Disappearance of the UV-active starting material spot.

  • Work-up:

    • Flush the vessel with Nitrogen to remove excess Hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

    • Wash the filter cake with a small amount of Methanol.

    • Safety: Immediately rinse the used filter cake with water to prevent ignition of the Pd residue upon drying.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary evaporator, bath temp < 40°C).

    • The product will crystallize or form a solid residue of 3-amino-5,5-dimethyloxolan-2-one hydrochloride .

    • Optional: Triturate with Diethyl Ether or Ethyl Acetate to remove non-polar impurities (e.g., toluene by-product).

Alternative: Neutral Hydrogenation (Not Recommended)

If the free base is strictly required for the next step (e.g., an immediate amide coupling), omit the HCl. However, the filtration and evaporation must be performed rapidly and at low temperature (< 20°C) . The residue should be re-dissolved in the next reaction solvent immediately. Storage of the free amine is not recommended.

Part 3: Visualization & Logic

Reaction Pathway & Critical Control Points

The following diagram illustrates the reaction logic, highlighting the "Trap" strategy to avoid DKP formation.

G Substrate Cbz-Protected Lactone (Substrate) Intermediate Free Amine (Unstable Intermediate) Substrate->Intermediate H2, Pd/C - Toluene - CO2 Product Amine HCl Salt (Stable Target) Intermediate->Product HCl (Trapping) FAST SideProduct Diketopiperazine (DKP) (Irreversible Dimer) Intermediate->SideProduct Self-Condensation (If Neutral/Slow)

Figure 1: Reaction pathway showing the critical competition between acid trapping (Green) and dimerization (Red).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N species).Add fresh catalyst; ensure

pressure is maintained. Check substrate purity.
Ring Opening (Hydrolysis) Acid concentration too high or water present.Use anhydrous Methanol/HCl. Keep acid stoichiometry strict (1.05 eq).
Dimer Formation (DKP) Insufficient acid or slow workup in neutral conditions.Ensure HCl is present during hydrogenation. Do not neutralize before evaporation.
Low Yield Product lost on Celite or volatile.Wash Celite thoroughly with MeOH. The salt is not volatile, but avoid high vac for extended periods if free base.

Part 5: References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. (Foundational Cbz removal).

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Stability of alpha-amino lactones).

  • Greenberg, E. P., et al. (2006). Quorum sensing inhibitors: Synthesis of N-acyl homoserine lactone analogs. Journal of Medicinal Chemistry. Link (Context on Homoserine Lactone stability).

  • PubChem. (n.d.). Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.[1][2] National Library of Medicine. Link

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups. Defensive Publications Series. Link (Alternative acid methods).

Sources

Application Note: Precision Synthesis of 5,5-Dimethyl-2-oxooxolan-3-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,5-dimethyl-2-oxooxolan-3-yl moiety (systematically derived from 5,5-dimethyl-


-butyrolactone ) represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse terpenes, pheromones, and bioactive lactones.[1] Its gem-dimethyl group at the C5 position introduces significant conformational rigidity via the Thorpe-Ingold effect, often enhancing metabolic stability and receptor binding affinity.[1]

This guide details three validated protocols for constructing this ring system, ranging from scalable acid-catalyzed cyclization to convergent fragment assembly.[1] Special emphasis is placed on C3-functionalization (the "3-yl" attachment point), enabling researchers to integrate this scaffold into complex drug candidates.[1]

Strategic Pathway Selection

The choice of synthetic route depends primarily on the available precursors and the desired substitution pattern at the C3 position.

G Start Select Precursor Alkene Alkenoic Acids (4-methyl-3-pentenoic acid) Start->Alkene Epoxide Epoxides (Isobutylene oxide) Start->Epoxide Lactone Pre-formed Lactone (5,5-dimethyl-dihydrofuran-2-one) Start->Lactone Method1 Protocol 1: Acid-Catalyzed Cyclization (High Throughput/Scale) Alkene->Method1 H+ / Heat Method2 Protocol 2: Malonate-Epoxide Opening (Convergent/Modular) Epoxide->Method2 NaOEt / Diethyl Malonate Method3 Protocol 3: C3-Alkylation (LDA) (Functionalization) Lactone->Method3 LDA / R-X Target 5,5-Dimethyl-2-oxooxolan-3-yl Derivatives Method1->Target Unsubstituted Core Method2->Target C3-Carboxylated Core Method3->Target C3-Substituted Scaffold

Figure 1: Decision matrix for selecting the optimal synthetic methodology.

Protocol 1: Acid-Catalyzed Cyclization (The "Thorpe-Ingold" Route)

Best for: Large-scale preparation of the unsubstituted parent ring.[1] Mechanism: Protonation of the alkene generates a tertiary carbocation at C4/C5, which is rapidly trapped by the carboxylic acid oxygen. The gem-dimethyl groups accelerate this cyclization by compressing the bond angles (Thorpe-Ingold effect).

Materials
  • Precursor: 4-Methyl-3-pentenoic acid (CAS: 4743-82-2) or 4-Methyl-4-pentenoic acid.[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (TsOH[1]·H₂O) or Sulfuric Acid (

    
    ).[1]
    
  • Solvent: Toluene or Benzene (for azeotropic water removal) or DCM (for mild conditions).[1]

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with 4-methyl-3-pentenoic acid (10.0 g, 87.6 mmol) and Toluene (100 mL).

  • Catalysis: Add p-Toluenesulfonic acid (0.83 g, 4.4 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (110 °C). Monitor water collection in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 2–4 hours).

  • Workup:

    • Cool to room temperature.[1][2]

    • Wash the organic layer with Saturated

      
       (2 × 50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL).[1]

    • Dry over anhydrous

      
       and filter.[1]
      
  • Purification: Concentrate under reduced pressure. The crude oil can be purified by vacuum distillation (bp ~85–90 °C at 15 mmHg) or silica gel flash chromatography (Hexanes:EtOAc 4:1).

  • Yield Expectation: 85–95% as a colorless oil.[1]

Critical Note: If using 4-methyl-4-pentenoic acid (terminal alkene), the reaction requires stronger acid or longer times to isomerize the double bond or generate the cation. The 3-pentenoic isomer is superior due to the pre-formed trisubstituted alkene.[1]

Protocol 2: Epoxide Opening with Malonates (The Convergent Route)

Best for: Building the ring from fragments; useful if the alkenoic acid is unavailable or if C3-carboxylation is desired as an intermediate. Mechanism: Nucleophilic attack of the malonate enolate on the epoxide (regioselective for the less hindered carbon), followed by in situ lactonization and decarboxylation.

Materials
  • Epoxide: Isobutylene oxide (2,2-Dimethyloxirane) (CAS: 558-30-5).[1]

  • Nucleophile: Diethyl malonate.[1]

  • Base: Sodium ethoxide (NaOEt) (21% wt in ethanol).[1]

  • Solvent: Absolute Ethanol.[1]

Step-by-Step Methodology
  • Enolate Formation: In a dry 3-neck flask under Argon, add Diethyl malonate (16.0 g, 0.1 mol) to a solution of NaOEt in ethanol (0.1 mol base). Stir at room temperature for 30 min.

  • Epoxide Addition: Add Isobutylene oxide (7.2 g, 0.1 mol) dropwise via syringe pump over 30 minutes.

    • Note: Isobutylene oxide is sterically hindered.[1] Heating to 60 °C is often required to drive the opening at the primary carbon.

  • Cyclization: Reflux the mixture for 6 hours. The intermediate

    
    -lactone-ester forms spontaneously.[1]
    
  • Hydrolysis & Decarboxylation:

    • Add 6M HCl (50 mL) directly to the reaction mixture.

    • Reflux vigorously for 12 hours. This hydrolyzes the ethyl ester at C3 and decarboxylates the resulting

      
      -diacid/lactone moiety.[1]
      
  • Extraction:

    • Concentrate ethanol/water volume by 50%.[1]

    • Extract with Diethyl Ether (3 × 50 mL).

    • Wash combined organics with Brine, dry (

      
      ), and concentrate.[1]
      
  • Purification: Distillation or recrystallization (if solid) yields the 5,5-dimethyl-

    
    -butyrolactone.[1]
    

Protocol 3: C3-Functionalization (Creating the "3-yl" Linkage)

Best for: Attaching the 5,5-dimethyl-2-oxooxolan ring to a drug scaffold or introducing alkyl groups at the


-position.[1]
Materials
  • Substrate: 5,5-Dimethyl-dihydrofuran-2-one (from Protocol 1 or 2).[1]

  • Base: Lithium Diisopropylamide (LDA) (2.0 M in THF/Heptane).[1]

  • Electrophile: Alkyl halide (R-X) or Aldehyde (for aldol).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Deprotonation:

    • Cool a solution of LDA (1.1 equiv) in THF to -78 °C under Nitrogen.

    • Add 5,5-Dimethyl-dihydrofuran-2-one (1.0 equiv) dropwise.[1]

    • Stir for 45 minutes at -78 °C. The gem-dimethyl group at C5 provides steric bulk that directs deprotonation cleanly to C3 (the only enolizable position).[1]

  • Alkylation:

    • Add the Electrophile (e.g., Methyl Iodide, Benzyl Bromide, or a complex halide) (1.2 equiv) dropwise.

    • Additive: For sluggish electrophiles, add HMPA or DMPU (10% v/v) to loosen the lithium aggregate.

  • Warm-up: Allow the reaction to warm to -20 °C over 2 hours.

  • Quench: Quench with Saturated

    
     solution.
    
  • Isolation: Standard extraction with EtOAc.

  • Result: This yields the 3-substituted-5,5-dimethyl-2-oxooxolane , effectively creating the "3-yl" connection.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Polymerization of alkeneAdd polymerization inhibitor (e.g., BHT) or lower concentration (0.1 M).[1]
Incomplete Cyclization Wet solventEnsure Dean-Stark is functioning; use molecular sieves in Toluene.
Regioisomer Mix (Protocol 2) Attack at tertiary C of epoxideEnsure steric bulk on malonate/base is minimized; keep temp < 65°C during addition.
Dialkylation (Protocol 3) Excess base or high tempUse strictly 1.05 eq LDA; keep at -78°C; add electrophile rapidly.[1]

References

  • Acid-Catalyzed Lactonization Kinetics

    • Title: Kinetics and Mechanism of the Acid-Catalyzed Lactoniz

      
      -Hydroxy Acids.[1]
      
    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link]

  • Iodolactonization Methodologies

    • Title: Iodolactonization: Mechanism, examples, useful application.[1][3]

    • Source: Chemist Notes.[1][4]

    • URL:[Link]

  • Radical Cyclization Approaches

    • Title: 5-Membered Ring Synthesis by Radical Cyclization.[1]

    • Source: Harvard University (Myers Group).[1]

    • URL:[Link]

  • Epoxide-Malonate Synthesis (General Lactone Synthesis)

    • Title: Lactones from Epoxides and Dilithiated Carboxylic Acids.[1]

    • Source: Organic Syntheses, Coll.[1] Vol. 7, p.424 (1990).[1]

    • URL:[Link]

  • Alkylation of Lactones

    • Title: An efficient method for alpha-alkylation of gamma-butyrolactone.[1][2][5]

    • Source: Journal of the Chemical Society, Chemical Communications.[1]

    • URL:[Link][6]

Sources

Topic: Strategic Solvent Selection for the Recrystallization of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the purification of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate via recrystallization. Moving beyond generic protocols, this note emphasizes a first-principles approach, grounded in the specific molecular structure of the target compound. We detail a systematic workflow, from predictive analysis based on functional groups to empirical small-scale screening and final protocol execution for both single-solvent and binary-solvent systems. The methodologies are designed to be self-validating, ensuring researchers can logically and efficiently arrive at a robust, scalable purification process.

Introduction: The Rationale for a Tailored Approach

Purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development, where purity directly impacts safety and efficacy. Recrystallization remains a powerful and scalable technique for purifying solid organic compounds.[1][2] The success of this technique is fundamentally dependent on the selection of an appropriate solvent or solvent system.[3][4] An ideal solvent must exhibit a strong positive temperature coefficient for the solute's solubility—dissolving the compound sparingly at ambient temperature but completely at an elevated temperature.[1][3]

This guide focuses on Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate , a molecule possessing a combination of polar and non-polar functional groups. Its structure includes:

  • A benzyl carbamate moiety, which offers sites for hydrogen bonding and possesses an aromatic ring.

  • A γ-butyrolactone ring, which is a polar cyclic ester.

  • Gem-dimethyl substitution, adding lipophilic character.

This structural heterogeneity suggests that a simple, "one-size-fits-all" solvent choice is unlikely to be optimal. This note, therefore, provides the logical framework and experimental protocols to determine the ideal solvent system methodically.

Predictive Analysis: Deducing Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solvent selection. By examining the functional groups of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, we can predict its affinity for various classes of solvents.

  • Polar Moieties (Carbamate & Lactone): The N-H and C=O groups in the carbamate and the ester functionality of the lactone can engage in hydrogen bonding and dipole-dipole interactions. This predicts solubility in polar protic solvents (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., ethyl acetate, acetone).[5][6]

  • Non-Polar Moieties (Benzyl Ring & Dimethyl Groups): The aromatic benzyl group and the alkyl dimethyl groups contribute to the molecule's non-polar character, suggesting potential solubility in aromatic hydrocarbons (e.g., toluene) or ethers at elevated temperatures.

The molecule's predicted XlogP value of 2.1 indicates moderate lipophilicity, reinforcing the idea that solvents of intermediate polarity or well-chosen binary solvent systems will be most effective.[7]

Systematic Experimental Workflow for Solvent Selection

A purely theoretical analysis is insufficient; it must be validated by empirical testing. We recommend a two-stage experimental approach: a rapid, small-scale screening to identify candidate solvents, followed by a larger-scale trial to confirm the choice and optimize the procedure.

The logical flow of this process is depicted below.

Solvent_Selection_Workflow Figure 1: Decision Workflow for Recrystallization Solvent Selection start Start: Crude Product (Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate) screen Protocol 1: Small-Scale Solubility Screening (Test 6-8 solvents of varying polarity) start->screen analyze Analyze Screening Results screen->analyze single_ideal Ideal Single Solvent Found? (Insoluble cold, soluble hot) analyze->single_ideal Evaluate single_protocol Protocol 2: Perform Single-Solvent Recrystallization single_ideal->single_protocol Yes two_solvent No Ideal Single Solvent. Identify 'Good' and 'Poor' Solvents. single_ideal->two_solvent No end Pure Crystalline Product single_protocol->end two_protocol Protocol 3: Perform Two-Solvent Recrystallization two_solvent->two_protocol two_protocol->end re_screen Re-evaluate / Screen more solvent systems end->re_screen Low yield or purity? re_screen->screen

Caption: Decision Workflow for Recrystallization Solvent Selection.

Data Presentation: Candidate Solvents

The table below lists potential solvents for initial screening, ordered by increasing polarity. This selection covers a representative range of chemical classes relevant to the target molecule.

SolventBoiling Point (°C)Polarity IndexClassPredicted Interaction with Solute
n-Heptane980.1Non-polarLikely insoluble; potential anti-solvent.
Toluene1112.4AromaticMay dissolve at high temp due to benzyl group.
Diethyl Ether352.8EtherLow boiling point, may be too volatile.
Ethyl Acetate774.4EsterGood candidate; similar polarity to lactone.
Isopropanol823.9AlcoholGood candidate; H-bonding with carbamate.
Acetone565.1KetoneGood candidate; polar aprotic.
Ethanol784.3AlcoholGood candidate; H-bonding with carbamate.
Water10010.2Polar ProticLikely insoluble; potential anti-solvent.

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or hot plate.

Protocol 1: Small-Scale Solubility Screening

Objective: To rapidly identify promising single solvents or solvent/anti-solvent pairs.

Materials:

  • Crude Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

  • Set of small test tubes (8)

  • Candidate solvents from the table above

  • Spatula and weighing paper

  • Pasteur pipettes

  • Heating block or sand bath

  • Ice-water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into each of the 8 labeled test tubes.

  • To each tube, add the corresponding solvent dropwise at room temperature, swirling after each addition, up to a total of 1 mL. Record whether the solid dissolves ("Soluble"), partially dissolves ("Partially Soluble"), or remains undissolved ("Insoluble").

  • For solvents where the compound was insoluble or partially soluble at room temperature, gently heat the test tube in a heating block. Continue adding the solvent dropwise (up to a total of 3 mL) until the solid fully dissolves.[8]

  • Record the temperature and volume of solvent required for dissolution. An ideal single solvent requires a minimal amount of hot solvent to dissolve the compound.[9]

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observe the formation of crystals. Note the quantity and quality of the precipitate. Abundant, crystalline solid formation upon cooling indicates a promising solvent.

Interpretation:

  • A good single solvent: Insoluble in the cold, but soluble in a minimal amount of hot solvent, with significant crystal formation upon cooling.

  • A good "solvent" for a pair: Dissolves the compound well, even at room temperature.

  • A good "anti-solvent" for a pair: The compound is insoluble even when the solvent is hot.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the compound using a single optimal solvent identified in Protocol 1.

Materials:

  • Crude compound (e.g., 1.0 g)

  • Optimal recrystallization solvent

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Boiling chips

Procedure:

  • Place the crude compound and a boiling chip into an Erlenmeyer flask.

  • In a separate flask, heat the chosen solvent to its boiling point.

  • Add the hot solvent to the flask containing the compound in small portions, swirling and heating after each addition, until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce recovery yield.

  • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely on the filter paper or in a vacuum oven.

Protocol 3: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

Objective: To purify the compound when no single solvent is suitable. This method is highly effective for compounds with mixed polarity.[10][11]

Materials:

  • Crude compound

  • A "good" solvent (dissolves the compound well)

  • A "poor" or "anti-solvent" (compound is insoluble in it)

  • (All other materials as listed in Protocol 2)

Procedure:

  • Place the crude compound in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "poor" anti-solvent dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[12]

  • To ensure a homogeneous solution for crystal growth, add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Allow the solution to cool slowly, as described in Protocol 2 (Step 5).

  • Cool further in an ice-water bath to complete the crystallization.

  • Collect and dry the crystals as described in Protocol 2 (Steps 7-9). A common and effective solvent pair for carbamates and lactones is an alcohol-water or ethyl acetate-hexane system.[5][13]

Troubleshooting Common Issues

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To resolve this, reheat the solution, add more of the "good" solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[2]

  • Low Recovery: This is often caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.

Conclusion

The successful recrystallization of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate hinges on a logical and systematic approach to solvent selection. By combining predictive analysis based on the molecule's unique structural features with a methodical, small-scale screening protocol, researchers can efficiently identify an optimal solvent system. The detailed single-solvent and two-solvent protocols provided in this note offer a robust framework for achieving high purity and yield, ensuring the quality of the compound for subsequent applications in research and development.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of the West Indies. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ChemConnections. (n.d.). recrys-08. Retrieved from [Link]

  • ResearchGate. (2014, June 16). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization II. Retrieved from [Link]

  • Google Patents. (n.d.). CN1120844C - Lactone compound and its synthesis and use.
  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.

Sources

Application Note: Precision Scale-Up of Substituted Oxooxolan (Cyclic Carbonate) Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up protocols for synthesizing substituted oxooxolan carbamates, specifically focusing on the aminolysis of 4-substituted-2-oxo-1,3-dioxolanes (cyclic carbonates). This pathway represents a critical "Green Chemistry" alternative to traditional phosgene-isocyanate routes, eliminating the handling of toxic isocyanates while utilizing CO₂-derived feedstocks (e.g., glycerol carbonate).

While the bench-scale synthesis is straightforward, scaling to kilogram quantities introduces complex challenges regarding regioselectivity , hydrogen-bond induced viscosity , and exotherm management . This guide provides a self-validating protocol for the 1-kg scale synthesis of hydroxy-functionalized carbamates, utilizing organocatalysis (TBD) to ensure rapid conversion and high atom economy.

Scientific Foundation & Mechanism

The "Oxooxolan" Motif and Green Chemistry

The term "substituted oxooxolan" in this context refers to the 2-oxo-1,3-dioxolane ring system. Unlike linear carbamate synthesis which often requires chloroformates, this route involves the nucleophilic ring-opening of the cyclic carbonate by a primary or secondary amine.

Key Advantages:

  • Atom Economy: 100% atom economy (no leaving groups).

  • Safety: Avoids the use of phosgene, isocyanates, and chlorinated solvents.

  • Functionality: Yields a hydroxyurethane moiety, providing a secondary hydroxyl group for further functionalization or cross-linking.

Reaction Mechanism & Regioselectivity

The reaction is a nucleophilic attack of the amine on the carbonyl carbon of the dioxolane ring. A critical scale-up parameter is Regioselectivity . The ring can open in two ways:

  • Path A (Thermodynamic): Attack leads to a Secondary Alcohol (Primary Carbamate).

  • Path B (Kinetic/Steric): Attack leads to a Primary Alcohol (Secondary Carbamate).

Steric hindrance at the 4-position generally favors Path A, but catalyst selection (e.g., TBD vs. DBU) significantly influences the ratio.

Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Regioisomers CyclicCarb 4-Substituted 2-oxo-1,3-dioxolane TetraInter Tetrahedral Intermediate (O- stabilized by Catalyst) CyclicCarb->TetraInter + Amine Amine Primary Amine (R-NH2) Amine->TetraInter ProdA Major Product (Secondary OH) TetraInter->ProdA Path A (Preferred) ProdB Minor Product (Primary OH) TetraInter->ProdB Path B

Figure 1: Mechanistic pathway of cyclic carbonate aminolysis showing the bifurcation into regioisomers.

Scale-Up Critical Process Parameters (CPPs)

Before initiating the 1-kg protocol, the following parameters must be controlled to prevent "runaway" viscosity or side reactions (urea formation).

ParameterLimit / TargetScientific Rationale
Temperature 60°C – 80°CHigh T (>100°C) promotes urea formation via dehydration. Low T slows kinetics significantly.
Catalyst TBD (0.5 - 1.0 mol%)1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is superior to DBU/TEA due to dual activation (H-bond donor/acceptor) [1].
Solvent 2-MeTHF or NeatProduct is highly viscous due to H-bonding. 2-MeTHF is a green alternative to DMF/DMAc.
Stoichiometry 1.05 eq AmineSlight excess of amine ensures full conversion of the carbonate; excess amine is easier to strip than carbonate.

Protocol: 1-kg Synthesis of Hydroxy-Carbamate

Target: Synthesis of N-alkyl-hydroxyethyl carbamate from Glycerol Carbonate Acetonal (4-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl-2-oxo-1,3-dioxolane).

Equipment Setup
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (anchor impeller).

  • Thermal Control: Huber Unistat (or equivalent) for precise

    
     control.
    
  • Dosing: Peristaltic pump for amine addition.

  • Atmosphere: Dry N₂ sweep (Carbonates are hygroscopic).

Step-by-Step Methodology

Step 1: Reactor Charging & Inerting

  • Purge reactor with N₂ for 15 minutes.

  • Charge 1.00 kg (approx. 4.6 mol) of the Cyclic Carbonate precursor.

  • Add 500 mL 2-MeTHF (Solvent is optional if reacting neat, but recommended for heat transfer).

  • Initiate stirring at 250 RPM .

  • Charge 3.2 g (0.5 mol%) of TBD catalyst. Note: TBD is hygroscopic; handle quickly.

Step 2: Temperature Equilibration

  • Set jacket temperature to 40°C .

  • Allow the mixture to dissolve/equilibrate. Verify homogeneity visually.

Step 3: Controlled Amine Addition (Exotherm Zone) Critical Safety Step: The reaction is exothermic (


).
  • Load 4.8 mol of the primary amine (e.g., butylamine or functionalized amine) into the dosing vessel.

  • Begin dosing at a rate of 10 mL/min .

  • Monitor Internal Temp (Ti): Allow Ti to rise to 60°C . Use the jacket to maintain Ti between 60–65°C.

  • Self-Validating Check: If Ti > 70°C, stop dosing immediately and increase cooling.

  • Once dosing is complete, hold at 60°C for 4 hours .

Step 4: Reaction Monitoring (IPC)

  • Sample 50 µL of reaction mixture. Dilute in DMSO-d6 for 1H-NMR or Acetonitrile for HPLC.

  • Target: Disappearance of Carbonate Carbonyl signal (approx. 155 ppm in 13C, or specific IR stretch at 1790 cm⁻¹).

  • Acceptance Criteria: >98% conversion of Carbonate.

Step 5: Workup & Isolation

  • Catalyst Removal: Pass the reaction mixture through a short plug of Silica Gel or Amberlyst 15 (acidic resin) to neutralize/remove TBD. Note: TBD residues can catalyze reverse reactions or degradation.

  • Solvent Stripping: Transfer to Rotary Evaporator or Thin Film Evaporator.

  • Vacuum distill excess amine and 2-MeTHF at 50°C / 20 mbar .

  • Final Product: Viscous, clear oil or low-melting solid.

Process Visualization

The following diagram illustrates the scale-up workflow, highlighting critical decision points (IPC) and safety loops.

Workflow Start Start: Inert Reactor Charge Charge Carbonate + TBD (Solvent: 2-MeTHF) Start->Charge Dosing Dose Amine (Rate: 10mL/min) Charge->Dosing TempCheck Check Temp (Limit: <70°C) Dosing->TempCheck Hold Reaction Hold (60°C, 4-6 hrs) Dosing->Hold Complete TempCheck->Dosing Temp OK TempCheck->TempCheck Temp High (Pause Dosing) IPC IPC: IR/NMR (Carbonate < 2%) Hold->IPC IPC->Hold Fail (+1 hr) Workup Catalyst Removal (Amberlyst/Silica) IPC->Workup Pass Strip Vacuum Stripping Workup->Strip Final Final Product (Hydroxy-Carbamate) Strip->Final

Figure 2: Process flow diagram for the 1-kg scale-up of oxooxolan carbamates.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Catalyst deactivation or insufficient time.Add 0.2 mol% fresh TBD. Ensure amine is dry (water deactivates carbonate).
High Viscosity Hydrogen bonding network formation.Increase 2-MeTHF volume or raise temp to 70°C (monitor urea formation).
Urea Byproduct Temperature too high (>100°C) or amine excess too large.Strict temp control (<70°C). Use stoichiometric amine.
Color Formation Oxidation of amines or impurities.Ensure strict N₂ blanket. Use antioxidant (BHT) if permissible.

References

  • Blain, M., et al. (2014). Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry.

  • Carré, C., et al. (2019). Organocatalysis for the Synthesis of Polyurethanes. Chemical Reviews.

  • Maisonneuve, L., et al. (2015). Non-isocyanate polyurethanes (NIPUs): a clear alternative to polyurethanes.[1][2] Chemical Reviews.

  • Lambeth, R.H., et al. (2013). Organocatalytic Ring-Opening Polymerization of Cyclic Carbonates. Polymer Chemistry.

Sources

Application Note: The Silent Yield Killer – Handling Moisture-Sensitive Lactone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Lactone intermediates—ranging from strained


-lactones to complex macrocyclic cores—are ubiquitous in natural product synthesis (e.g., macrolides) and medicinal chemistry (e.g., statins). However, they present a paradox: while often stable in organic solvents, they are notoriously prone to "silent hydrolysis" during standard workup and purification. This degradation is frequently misdiagnosed as "column loss" or "reaction failure."

This guide provides a self-validating workflow to preserve lactone integrity. It moves beyond standard "dry technique" to address the specific physiochemical vulnerabilities of the cyclic ester linkage against silica gel acidity and aqueous alkalinity.

Mechanistic Grounding: The Hydrolysis Trap

To handle lactones effectively, one must understand their specific vulnerability. Unlike linear esters, lactones possess ring strain (particularly


- and medium-sized rings) that accelerates ring-opening.
The Dual-Threat Mechanism

Hydrolysis is not just a moisture issue; it is a pH-amplified catastrophe.

  • Acid-Catalyzed (Silica Gel): Standard flash silica is acidic (

    
    ). Protonation of the carbonyl oxygen activates the ring for attack by even trace water present in the solvent or on the silica surface.
    
  • Base-Promoted (Saponification): This is often irreversible and orders of magnitude faster than acid hydrolysis. Standard bicarbonate washes can open strained rings if not managed by temperature control.

LactoneHydrolysis Lactone Intact Lactone (Lipophilic) AcidPath Acid Catalysis (Silica Gel / H+) Lactone->AcidPath BasePath Base Promoted (Aq. Workup / OH-) Lactone->BasePath Transition Tetrahedral Intermediate AcidPath->Transition + H2O (Reversible) BasePath->Transition + OH- (Irreversible) OpenChain Hydroxy Acid (Polar/Water Soluble) Transition->OpenChain Ring Opening

Figure 1: The dual pathways of lactone degradation. Note that the 'Open Chain' product is highly polar and often lost in the aqueous phase or irreversibly bound to the baseline of a chromatography column.

Pre-Synthesis & Reaction Protocols

Solvent Selection & Drying

Commercial "anhydrous" solvents are often insufficient for sensitive


-lactones.
  • Protocol: Solvents (THF, DCM, Toluene) must be dried over activated 3Å or 4Å molecular sieves for at least 24 hours.

  • Validation: Use a coulometric Karl Fischer titrator if available (Target:

    
     ppm 
    
    
    
    ). If not, use the benzophenone ketyl indicator method (for THF/Ether) or simply rely on freshly activated sieves.
Glassware Preparation[1]
  • Baking: All glassware must be oven-dried at

    
     for 4 hours minimum.
    
  • Cooling: Cool under a stream of dry Nitrogen or Argon. Do not allow to cool in ambient air before capping.

The "Cold-Buffer" Workup Protocol

The most critical moment is the transition from the organic reaction mixture to the aqueous workup.

Objective: Neutralize reagents without exposing the lactone to pH extremes or heat.

ParameterStandard Protocol (RISKY)Lactone-Safe Protocol
Temperature Room Temperature0°C to 4°C (Ice Bath)
Quench Agent 1M HCl or NaOHSat.

or Phosphate Buffer (pH 7)
Phase Separation Slow settlingCentrifugation (if emulsion forms)
Drying Agent

(Acidic)

(Neutral)
Step-by-Step Procedure:
  • Cool Down: Place the reaction flask in an ice bath (

    
    ).
    
  • Buffered Quench: Add cold saturated ammonium chloride (

    
    ) or pH 7 phosphate buffer dropwise. Never dump the reaction into a basic solution.
    
  • Rapid Extraction: Extract immediately with cold solvent (EtOAc or DCM).

  • The Wash: If a basic wash is required to remove acids, use cold 50% saturated

    
    . Minimize contact time (< 2 minutes).
    
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    ).
    
    • Expert Insight: Avoid Magnesium Sulfate (

      
      ).[1] It is a Lewis acid and can catalyze ring opening or isomerization in highly sensitive substrates.
      

Purification: The Triethylamine-Buffered Column

This is the step where most yield is lost. Standard silica gel acts as a solid-state acid catalyst. To pass a lactone safely, you must neutralize the stationary phase.

Protocol: Preparing "Deactivated" Silica

Reagents: Triethylamine (Et3N), Hexanes, Silica Gel (Standard Flash Grade).

  • Slurry Preparation:

    • Calculate the required silica amount.

    • Prepare a slurry using Hexanes (or your non-polar eluent) containing 1% to 2% Triethylamine (v/v) .

  • Column Packing:

    • Pour the TEA/Hexane/Silica slurry into the column.

    • Flush the column with 2–3 column volumes (CV) of the TEA-spiked solvent. This ensures the basic amine neutralizes the acidic silanol sites throughout the entire bed.

  • Elution:

    • Run the column using your standard gradient (e.g., Hexanes/EtOAc).

    • Note: You do not need to keep adding TEA to the eluent during the run, but adding 0.5% TEA to the mobile phase is a common insurance policy for extremely labile compounds.

Validation:

  • Check the TLC of your fractions.[2][3] If you see "streaking" or a baseline spot that wasn't in the crude, your silica was likely too acidic.

  • Removal of TEA: Triethylamine is volatile. It will be removed during rotary evaporation.[4] If traces remain, they can be removed under high vacuum.

Storage & Analytical Handling[6][7]

Storage Architecture

Lactones are hygroscopic. Even in a freezer, they can pull moisture through a standard septum.

  • Primary Container: Glass vial with a Teflon-lined cap.

  • Secondary Environment: Place the vial inside a desiccator or a jar containing Drierite (

    
    ) or activated silica gel packets.
    
  • Temperature:

    
     is standard. For 
    
    
    
    -lactones,
    
    
    is recommended for long-term banking.
NMR Sample Preparation

A common error is dissolving the lactone in "wet"


 for NMR, seeing degradation, and assuming the synthesis failed.
  • Chloroform Acidity:

    
     forms HCl over time upon exposure to light/air.
    
  • The Fix: Pass

    
     through a small plug of basic alumina or store it over silver foil and 
    
    
    
    . Alternatively, use
    
    
    (Benzene-d6) which is non-acidic and does not hold water as avidly.

Validated Workflow Visualization

LactoneWorkflow cluster_synthesis Synthesis Phase cluster_workup Workup Phase (Cold/Neutral) cluster_purification Purification Phase Rxn Reaction Mixture (Dry Solvents) Quench Quench: Cold Sat. NH4Cl (0°C) Rxn->Quench Ice Bath Dry Dry: Na2SO4 (Avoid MgSO4) Quench->Dry Rapid Separation SilicaPrep Pre-treat Silica: Hexanes + 1% Et3N Dry->SilicaPrep Concentrate Column Flash Chromatography SilicaPrep->Column Load Sample Storage Storage: Desiccator @ -20°C Column->Storage Evaporate & Seal

Figure 2: The "Safe-Passage" workflow designed to minimize hydrolytic stress at every stage.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from [Link]

  • Wipf, P. (2014).[5] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification.[5] Organometallics, 15(5), 1518–1520. (Standard reference for solvent drying).

Sources

Troubleshooting & Optimization

Troubleshooting low purity in Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

From the desk of the Senior Application Scientist

Welcome to the dedicated support guide for the purification of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. Achieving high purity for this molecule is critical for downstream applications, and crystallization is the cornerstone of this process. This guide is structured to address the specific, practical challenges you may encounter, moving beyond simple procedural steps to explain the underlying chemical principles. My goal is to empower you with the knowledge to not only solve current purity issues but also to proactively optimize your crystallization workflow.

Troubleshooting Guide: Addressing Low Purity Issues

This section is designed as a direct response to common experimental failures. Each question addresses a specific problem you might observe, followed by a detailed explanation of the cause and a series of actionable solutions.

Q1: I've performed a crystallization, but a post-purification melting point analysis shows a broad and depressed range. What does this indicate and what is my immediate next step?

A sharp melting point is a reliable indicator of a pure crystalline solid.[1] A broad melting range (greater than 2 °C) and a depression in the melting temperature compared to the literature value are classic signs that your sample is still impure. Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, which results in melting over a wider and lower temperature range.[1]

Your immediate course of action should be to re-purify the material via recrystallization, paying close attention to the procedural details outlined in this guide. Before proceeding, consider analyzing the "impure" product and the mother liquor via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to diagnose the number and nature of the impurities, which can inform your solvent choice for the subsequent attempt.[2][3]

Q2: My compound "oiled out" during cooling, forming liquid droplets instead of solid crystals. The resulting solid is amorphous and purity is very low. Why did this happen and how can it be prevented?

"Oiling out" is a common and frustrating problem in crystallization. It occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[4][5] Essentially, the compound comes out of the supersaturated solution as a supercooled liquid (an oil) rather than a solid. Impurities tend to be more soluble in this oil than in the bulk solvent, leading to a highly impure product when the oil eventually solidifies.[4]

Causality and Prevention Strategy:

  • High Solute Concentration: The solution may be too supersaturated.

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly.[4][5]

  • Inappropriate Solvent Boiling Point: The boiling point of your solvent may be too high, exceeding the melting point of your compound.

    • Solution: Select a solvent or a mixed-solvent system with a lower boiling point. For Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, if using a high-boiling solvent like toluene, this could be a risk. A medium-boiling solvent like ethyl acetate or a mixture such as ethanol/water might be more suitable.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Ensure a very slow, gradual cooling process. Insulate the flask by placing it on a wooden block or in a beaker of hot water and allowing it to cool to room temperature undisturbed before moving to an ice bath.[4]

Q3: Post-crystallization analysis by ¹H NMR and HPLC shows that purity only marginally improved. What are the most likely reasons for such a failure?

When a single crystallization fails to significantly improve purity, it points to a flaw in the fundamental parameters of the process. The flowchart below outlines a systematic approach to diagnosing the issue.

G start Low Purity Post-Crystallization q1 Was the cooling rate slow and controlled? start->q1 q2 Was the correct solvent system used? q1->q2 Yes sol1 Root Cause: Impurity Entrapment Solution: Repeat crystallization with very slow, insulated cooling. q1->sol1 No q3 Was the crystal washing step adequate? q2->q3 Yes sol2 Root Cause: Poor Solvent Selectivity Solution: Re-evaluate solvent. Screen new single or mixed-solvent systems. q2->sol2 No q4 Is the impurity structurally similar? q3->q4 Yes sol3 Root Cause: Residual Mother Liquor Solution: Ensure crystals are washed with a minimal amount of ICE-COLD solvent. q3->sol3 No sol4 Root Cause: Co-crystallization Solution: Attempt crystallization from a solvent with different polarity. May require chromatography. q4->sol4 Yes

Caption: Troubleshooting workflow for low purity.

Detailed Explanations:

  • Impurity Entrapment: Rapid cooling is the most common culprit. It causes countless nucleation sites to form simultaneously, leading to small crystals that can physically trap pockets of impure mother liquor.[6] Slow cooling allows for the growth of larger, more perfect crystals, which are better at excluding foreign molecules from their lattice.[6][7]

  • Poor Solvent Selectivity: The ideal solvent must exhibit a large solubility difference for your compound between hot and cold temperatures, while keeping impurities dissolved at all temperatures.[8] If the solvent is too good, your yield will be low. If it's too poor, the compound crashes out non-selectively.

  • Residual Mother Liquor: After filtering, the crystal cake is still wet with the mother liquor, which is saturated with impurities. This film must be washed away. Using warm or room-temperature solvent will dissolve some of your product, reducing yield. Using too much cold solvent will have the same effect. The key is a small amount of ice-cold solvent.[9][10]

  • Co-crystallization: If an impurity has a very similar structure, size, and polarity to your target compound, it can be incorporated into the crystal lattice. This is a challenging problem to solve by crystallization alone. The best strategy is to try a completely different solvent system (e.g., switching from a protic solvent like ethanol to an aprotic one like ethyl acetate) to exploit subtle differences in solubility. If this fails, purification by column chromatography may be necessary.[3]

Frequently Asked Questions (FAQs)

Q: How do I select the optimal solvent for crystallizing Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate?

A: Solvent selection is an empirical process, but it can be guided by chemical principles. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (see Table 1) dropwise at room temperature, up to about 0.5 mL. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • For the tubes where the compound was insoluble, gently heat them in a water bath. The compound should dissolve completely at or near the boiling point of the solvent.

  • Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a large quantity of crystalline solid is your best choice.

Table 1: Common Solvents for Carbamate Crystallization

Solvent Boiling Point (°C) Polarity Key Characteristics & Considerations
Ethanol 78 Polar Protic Often a good starting point for moderately polar compounds. Can form hydrogen bonds.
Isopropanol 82 Polar Protic Similar to ethanol, slightly less polar.
Ethyl Acetate 77 Polar Aprotic Good for compounds with ester or ketone functionalities. Less polar than alcohols.
Toluene 111 Nonpolar Good for dissolving nonpolar impurities. Its high boiling point can sometimes lead to "oiling out".
Hexanes/Heptane ~69 / ~98 Nonpolar Often used as an "anti-solvent" in a mixed system with a more polar solvent like Ethyl Acetate or Acetone.[12]

| Water | 100 | Very Polar | Generally, organic carbamates have low solubility in water, but it can be an excellent anti-solvent when mixed with a water-miscible solvent like ethanol or acetone.[12] |

Q: What are the likely impurities I need to remove from my crude Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate?

A: The impurities will depend on the synthetic route, but for a typical carbamate synthesis from an amine and benzyl chloroformate, you should be aware of:

  • Unreacted Starting Materials: The parent amine (3-amino-5,5-dimethyloxolan-2-one).

  • Urea Byproducts: Symmetrical or unsymmetrical ureas can form from side reactions.[13][14]

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.

  • Residual Solvents: Solvents used in the reaction or workup that were not fully removed.

Q: What is the ideal cooling rate and why is it so important?

A: The ideal cooling rate is slow and gradual . An optimal process might involve allowing the hot, sealed flask to cool to room temperature over 1-2 hours before transferring it to an ice bath for another 30-60 minutes.

The importance lies in the kinetics of crystal formation, which is a two-step process: nucleation (the initial formation of tiny crystal seeds) and growth.[15]

  • Slow Cooling: Favors crystal growth over nucleation. Fewer, larger, and purer crystals are formed as the molecules have sufficient time to arrange themselves in the most stable, ordered lattice, effectively excluding impurities.[6][7]

  • Fast Cooling: Induces rapid, widespread nucleation. This results in a large number of small crystals that grow quickly and imperfectly, trapping impurities and solvent within the crystal structure.[16][17]

Key Experimental Protocols

Protocol 1: Step-by-Step Recrystallization

This protocol provides a robust method for purifying your compound.

G cluster_dissolve Dissolution cluster_filter Hot Filtration (if needed) cluster_cool Crystallization cluster_isolate Isolation & Drying a 1. Place crude solid in Erlenmeyer flask with a stir bar. b 2. Add minimum amount of hot solvent to dissolve solid completely. a->b c 3. If insoluble impurities are present, perform a hot gravity filtration. d 4. Cover flask and allow to cool slowly and undisturbed to room temp. e 5. Place flask in an ice-water bath for >30 min to maximize crystal formation. d->e f 6. Collect crystals by vacuum filtration (Büchner funnel). e->f g 7. Wash crystals with a small amount of ice-cold solvent. f->g h 8. Dry crystals under vacuum to constant weight. g->h

Sources

Technical Guide: Minimizing Side Reactions During Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Risk Assessment

Compound: Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate CAS: 30239-01-1 Class:


-Amino-

-Lactone (Cbz-protected)[1]

This molecule presents a dichotomy in stability: the Cbz (benzyloxycarbonyl) group provides robust protection for the amine, but the 5,5-dimethyl-


-lactone  ring creates a "tension point" susceptible to hydrolysis and nucleophilic attack. The 5,5-dimethyl substitution provides some kinetic stabilization via the Thorpe-Ingold effect (favoring ring closure), but it does not render the ring immune to base-mediated opening.
Critical Instability Pathways[1]
  • Lactonolysis (Ring Opening): The primary yield-loss mechanism. Under basic conditions (pH > 8), hydroxide attacks the carbonyl, irreversibly opening the ring to the hydroxy-acid salt.

  • C3-Epimerization: The proton at C3 (alpha to the carbonyl and nitrogen) is acidic. Bases used to neutralize the reaction can deprotonate this center, leading to racemization of the chiral center.

  • Transesterification: Isolation in nucleophilic alcohols (MeOH, EtOH) can lead to ring opening and formation of the corresponding hydroxy-ester.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My crude NMR shows a significant amount of "hydroxy-acid" or "open-chain" impurities. What happened?

Diagnosis: You likely exposed the compound to aqueous base (pH > 8) or prolonged contact with water during workup. The Mechanism: Lactones exist in equilibrium with their hydroxy-acid forms.[1] In basic media, this equilibrium shifts entirely to the open-chain carboxylate salt. Upon acidification for isolation, the hydroxy-acid may not spontaneously re-cyclize without dehydration conditions. Corrective Action:

  • Strict pH Control: Maintain aqueous phases at pH 4.0–6.0 .

  • Buffer Substitution: Replace saturated

    
     washes with 0.5M Phosphate Buffer (pH 6.0) . If bicarbonate is strictly necessary to remove acid, use it ice-cold and separate phases immediately (< 2 mins contact time).
    
Q2: The product is oiling out or has a depressed melting point. Is it wet?

Diagnosis: This is often a symptom of racemization (epimerization at C3) or the presence of the open-chain benzyl ester (if alcohol was used). The Mechanism: While N-Cbz groups suppress oxazolone formation (a common racemization pathway for N-acyl amino acids), the C3 proton is still susceptible to direct enolization by bases like


 or aqueous carbonate.
Corrective Action: 
  • Avoid Strong Bases: Do not use hydroxides or alkoxides.

  • Solvent Switch: If recrystallizing, avoid alcohols. Use Toluene/Heptane or EtOAc/Hexanes . The gem-dimethyl group aids crystallization in non-polar media.[1]

Q3: Can I use Methanol to transfer or purify the compound?

Diagnosis: High risk of solvolysis . The Mechanism: Methanol is a potent nucleophile. In the presence of even trace acid/base catalysts, it attacks the lactone carbonyl, opening the ring to form the methyl ester (Methyl 2-(benzyloxycarbonylamino)-4-hydroxy-4-methylpentanoate).[1] Corrective Action: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for all transfers.

Optimized Isolation Protocol

A self-validating workflow designed to maintain ring integrity.[1]

Step 1: Quench & pH Adjustment[1]
  • Goal: Stop reaction while preventing hydrolysis.

  • Protocol: Cool the reaction mixture to 0°C. Quench by slowly adding 0.5M

    
     (monobasic potassium phosphate) . This buffers the solution to ~pH 4.5, ideal for lactone stability.
    
  • Validation: Check aqueous layer pH with a strip. It must be between 4 and 6.

Step 2: Extraction Strategy
  • Solvent: Use Ethyl Acetate (EtOAc) . It extracts the lactone efficiently while leaving polar hydroxy-acid byproducts in the aqueous phase.

  • Technique: Perform 3 rapid extractions. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

Step 3: The "Soft" Wash
  • Reagent: Wash combined organics with Brine (saturated NaCl) .

  • Critical Deviation: DO NOT wash with 1M NaOH or saturated

    
    . If acid removal is required, use a second wash of pH 6.0 phosphate buffer.
    
Step 4: Drying & Concentration[1]
  • Drying Agent: Use Anhydrous

    
      (neutral/acidic). Avoid 
    
    
    
    (basic/hygroscopic).
  • Temperature: Concentrate under reduced pressure at < 40°C . High heat can promote decarboxylation or intermolecular oligomerization.

Step 5: Purification (Crystallization Focus)
  • Method: The gem-dimethyl group facilitates crystallization.[1]

  • Solvent System: Dissolve in minimum warm Toluene or EtOAc ; add Heptane or Hexane dropwise until turbid. Cool slowly to 4°C.

  • Why: This rejects polar open-chain impurities which remain in the mother liquor.[1]

Mechanistic Visualization

Diagram 1: Degradation Pathways

This diagram illustrates the competing reactions that must be suppressed during isolation.

DegradationPathways Target Target Lactone (Closed Ring) HydroxyAcid Hydroxy-Acid Salt (Open Ring) Target->HydroxyAcid pH > 8 (Hydrolysis) MethylEster Methyl Ester (Solvolysis Product) Target->MethylEster MeOH/EtOH (Transesterification) Enolate C3-Enolate (Racemization Intermediate) Target->Enolate Base (Deprotonation) HydroxyAcid->Target pH < 4 (Slow Cyclization) Racemate Racemic Mixture (Loss of Optical Purity) Enolate->Racemate Reprotonation

Caption: Figure 1. Key degradation pathways. Red arrows indicate irreversible or yield-destroying side reactions triggered by base or alcohols.[1]

Diagram 2: Optimized Isolation Workflow

A logical flow to ensure high yield and purity.

IsolationWorkflow Start Crude Reaction Mixture Quench Quench: 0.5M KH2PO4 (pH 4.5) (Avoids alkaline hydrolysis) Start->Quench Extract Extract: Ethyl Acetate (Rejects polar impurities) Quench->Extract Wash Wash: Brine only (NO Bicarbonate/Hydroxide) Extract->Wash Dry Dry: Na2SO4 (Neutral drying agent) Wash->Dry Conc Concentrate: <40°C (Prevents thermal degradation) Dry->Conc Cryst Crystallize: Toluene/Heptane (Purification) Conc->Cryst Final Pure Cbz-Lactone Cryst->Final

Caption: Figure 2.[1] Step-by-step isolation workflow emphasizing pH control and non-nucleophilic solvents.

Quantitative Data Summary

ParameterRecommended RangeDanger ZoneMechanistic Reason
Workup pH 4.0 – 6.0 > 8.0Lactone ring opens rapidly in base (Saponification).[1]
Temperature 0°C – 40°C > 60°CThermal instability; potential for decarboxylation.
Solvent Class Aprotic (DCM, EtOAc)Alcohols (MeOH)Nucleophilic attack at carbonyl (Transesterification).
Drying Agent

/


Carbonate basicity can induce racemization.

References

  • PubChem. (n.d.). Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner. Infection and Immunity, 70(10), 5635–5646. Retrieved from [Link]

  • Coin, I., et al. (2006). Racemization suppression in Fmoc-solid phase peptide synthesis. Journal of Peptide Science. (Contextual grounding on N-urethane protection stability).
  • Organic Syntheses. (2004). General procedures for handling lactones and sensitive esters. (General grounding for standard organic workup protocols).

Sources

Technical Support Center: Navigating Solubility Challenges of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate during Nuclear Magnetic Resonance (NMR) analysis. Our goal is to equip you with the expertise and practical knowledge to overcome these challenges and obtain high-quality NMR data.

Introduction: Understanding the Solubility Puzzle

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, a compound of interest in various research and development pipelines, can present significant solubility hurdles in common deuterated solvents used for NMR spectroscopy. Its molecular structure, featuring both polar (carbamate, lactone) and non-polar (benzyl, dimethyl) moieties, results in a nuanced solubility profile that requires careful consideration of the solvent system.

This guide is structured to provide a logical, step-by-step approach to troubleshooting, moving from simple solvent selection to more advanced techniques. We will delve into the "why" behind each experimental choice, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate, not dissolving in CDCl₃?

A1: While deuterated chloroform (CDCl₃) is a common first choice for many organic molecules, its relatively low polarity may be insufficient to fully solvate the polar functional groups (the carbamate and lactone rings) of your compound. The principle of "like dissolves like" suggests that a solvent with a polarity that better matches the overall polarity of the solute will be more effective.[1][2] In this case, the interplay between the polar and non-polar regions of the molecule can lead to poor solubility in solvents at either extreme of the polarity scale.

Q2: What are the initial recommended solvents to try for this compound?

A2: Based on the structure, solvents with moderate to high polarity that can engage in hydrogen bonding are likely to be more successful. We recommend starting with deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Acetone-d₆ can also be a good option. These solvents can effectively solvate both the polar and non-polar portions of the molecule.[3][4]

Q3: I see some initial dissolution, but the sample crashes out over time. What is happening?

A3: This phenomenon, known as precipitation, can occur when the initial dissolution is kinetically favored but thermodynamically unstable. It suggests that you are near the saturation point of your compound in that particular solvent at that temperature. Several factors could be at play, including slight temperature fluctuations in the lab or the slow formation of less soluble crystal lattices.

Q4: Will adding more solvent always solve the problem?

A4: While increasing the solvent volume to decrease the concentration can help, it's not always the optimal solution. For NMR, a reasonably concentrated sample (typically 5-25 mg for ¹H NMR) is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe.[5] Simply diluting the sample may lead to excessively long acquisition times. Therefore, exploring other solubility enhancement techniques is often more efficient.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If initial solvent screening proves unsuccessful, a systematic approach to solubility enhancement is recommended. The following sections provide detailed protocols and the scientific rationale behind each technique.

Logical Flow for Troubleshooting Solubility Issues

Caption: A workflow for systematically addressing solubility challenges.

Technique 1: Co-solvency

Principle: The use of a mixture of two or more miscible deuterated solvents can fine-tune the polarity of the solvent system to better match that of the solute. This can disrupt the intermolecular forces of the solute and promote solvation.

Experimental Protocol:

  • Initial Assessment: Begin with the solvent in which your compound showed partial solubility.

  • Co-solvent Selection: Choose a second, miscible deuterated solvent with a different polarity. For example, if your compound is partially soluble in CDCl₃, a more polar co-solvent like DMSO-d₆ or CD₃OD can be added.

  • Stepwise Addition:

    • Dissolve your compound in the initial solvent (e.g., 500 µL of CDCl₃).

    • Add the co-solvent dropwise (e.g., 10-20 µL at a time) while vortexing the sample.

    • Observe for complete dissolution.

  • Recommended Mixtures:

    • CDCl₃ / DMSO-d₆ (e.g., 9:1, 4:1 ratios)

    • CDCl₃ / CD₃OD (e.g., 9:1, 4:1 ratios)

    • Acetone-d₆ / D₂O (for highly polar analogs)

Data Summary: Properties of Common NMR Solvents

Deuterated SolventPolarity IndexDielectric ConstantKey Characteristics
Chloroform-d (CDCl₃)4.14.8Good for non-polar to moderately polar compounds.
Acetone-d₆5.120.7Aprotic, good for a wide range of polarities.
Methanol-d₄ (CD₃OD)5.132.7Protic, good for hydrogen bond acceptors/donors. Can exchange with labile protons.
Dimethyl sulfoxide-d₆ (DMSO-d₆)7.247Highly polar aprotic, excellent for dissolving a wide range of compounds. High boiling point can make sample recovery difficult.[4]
Water-d₂ (D₂O)10.278.5For highly polar and water-soluble compounds. Will exchange with all labile protons.

Data compiled from various sources.[6][7][8]

Technique 2: Variable Temperature (VT) NMR

Principle: The solubility of most compounds is temperature-dependent. For many solids, solubility increases with temperature. VT NMR allows for the acquisition of spectra at elevated temperatures, which can be sufficient to dissolve a sparingly soluble compound.[9]

Experimental Protocol:

  • Solvent Selection: Choose a deuterated solvent with a boiling point well above your target temperature. DMSO-d₆ (b.p. 189 °C) or toluene-d₈ (b.p. 111 °C) are excellent choices for high-temperature work.[9]

  • Sample Preparation: Prepare your sample in the chosen solvent at room temperature, even if it is not fully dissolved. Ensure you are using an appropriate NMR tube rated for the temperatures you will be using (e.g., Pyrex).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Use the spectrometer's software to gradually increase the temperature of the probe in increments of 5-10 °C.

    • Allow the temperature to equilibrate for at least 5-10 minutes at each step.[10][11]

  • Observation and Acquisition:

    • Visually inspect the sample (if possible) or monitor the lock signal for signs of dissolution.

    • Once the compound is dissolved, re-shim the spectrometer at the target temperature.

    • Acquire your NMR spectrum.

  • Important Considerations:

    • Be aware of potential compound degradation at elevated temperatures.

    • Always operate well below the boiling point of your solvent to avoid sample loss and potential damage to the instrument.[10]

Logical Flow for Variable Temperature NMR

Caption: Step-by-step process for using VT-NMR to improve solubility.

Technique 3: pH Adjustment

Principle: For compounds with ionizable functional groups, altering the pH of the solvent can significantly increase solubility. While Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate does not have strongly acidic or basic centers, the carbamate nitrogen has some basic character and the lactone can be susceptible to hydrolysis under strongly basic or acidic conditions. This technique should be used with caution.

Experimental Protocol:

  • Solvent System: This method is most effective in aqueous co-solvent systems, such as D₂O/DMSO-d₆ or D₂O/CD₃OD.

  • pH Modification:

    • Prepare your sample in the chosen solvent mixture.

    • Add a very small amount (e.g., 1-2 µL) of a dilute deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O).

    • Monitor for dissolution after each addition.

  • Caution:

    • Be mindful that pH changes can lead to chemical degradation (e.g., hydrolysis of the carbamate or lactone).

    • The chemical shifts of protons near ionizable groups will be pH-dependent.[12] It is crucial to report the final pH of the sample.

Technique 4: Chemical Derivatization (Advanced)

Principle: If all other methods fail, chemically modifying the molecule to a more soluble derivative can be a last resort. This involves a chemical reaction to alter a functional group, thereby changing the polarity and solubility of the compound. This is a more involved process and should only be considered if the structural integrity of the core of the molecule is not compromised for the intended analysis.

Potential Derivatization Strategy:

For a carbamate, one could consider reactions that increase polarity, though this is often challenging without significantly altering the structure. For example, if a hydroxyl group were present elsewhere in a similar molecule, it could be derivatized to a more polar phosphate ester, which can be analyzed by ³¹P NMR.[13] Given the structure of the target compound, this is less straightforward.

Protocol Considerations:

  • Reaction Selection: Choose a high-yielding reaction that introduces a solubilizing group.

  • Purification: The derivatized product must be purified before NMR analysis.

  • Structural Confirmation: The structure of the new derivative must be confirmed.

Due to the complexity and potential for altering the molecule of interest, a detailed protocol is not provided here. This approach should be undertaken with careful consideration of the research goals.

Concluding Remarks

Overcoming the solubility challenges of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in NMR solvents is achievable through a systematic and informed approach. By understanding the chemical nature of your compound and the properties of different deuterated solvents, and by employing techniques such as co-solvency and variable temperature NMR, you can successfully prepare high-quality samples for analysis. Always remember to start with the simplest methods before progressing to more complex solutions.

References

  • Rowan. (n.d.). Predicting Solubility.
  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Shen, T., & Tidor, B. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Wikipedia. (n.d.). Benzyl carbamate.
  • Guidechem. (n.d.). Benzyl carbamate 621-84-1 wiki.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from University of Rochester Chemistry Department.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from University of Oxford, Department of Chemistry.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from University of Oxford, Department of Chemistry.
  • ChemicalBook. (n.d.). Benzyl carbamate CAS#: 621-84-1.
  • ResearchGate. (n.d.). Benzyl Carbamate.
  • PubChem. (n.d.). Benzyl n-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.
  • University College London. (n.d.). Sample Preparation.
  • Kozik, V., et al. (2026).
  • King, J. W. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Analytical and Bioanalytical Chemistry.
  • Queen Mary University of London. (n.d.). How to make an NMR sample.
  • University of California, San Diego. (n.d.). Instructions for Variable Temperature (VT) Operation.
  • University of York. (n.d.). Preparing an NMR sample. Retrieved from University of York, Chemistry Teaching Labs.
  • EPFL. (n.d.). NMR sample preparation.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from University of Cambridge, Department of Chemistry.
  • Northwestern University. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR.
  • University of Florida. (n.d.). NMR sample preparation. Retrieved from University of Florida, Department of Chemistry.
  • Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR.
  • University of Basel. (n.d.). NMR Sample Preparation. Retrieved from University of Basel, Department of Chemistry.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Zhou, P., & Wagner, G. (2007). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Protein Science.
  • Deborde, C., et al. (2019). Optimizing 1D ¹H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics.
  • NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery.
  • ResearchGate. (2021). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?.
  • PubChem. (n.d.). Benzyl n-(2-oxooxolan-3-yl)carbamate.
  • PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
  • Choudhary, M. I., et al. (2022). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Indian Journal of Chemistry.
  • CymitQuimica. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.
  • Gowda, G. A. N., et al. (2009). Application of ³¹P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Magnetic Resonance in Chemistry.
  • Poggetto, G. D., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A.
  • Yang, E.-Y., & Shin, H.-S. (2013). Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol.

Sources

Validation & Comparative

Advanced Characterization Guide: 1H NMR of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

[1][2]

Executive Summary & Strategic Context

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (PubChem CID: 74929537) is a critical chiral building block, often derived from the pantolactone scaffold.[1][2] It serves as a protected amino-lactone intermediate in the synthesis of peptidomimetics and statin-class drugs.[1]

The Analytical Challenge: The primary challenge in characterizing this molecule is not the connectivity itself, but the thermodynamic instability of the lactone ring .[3] In aqueous or protic environments (common in HPLC mobile phases), the lactone undergoes reversible hydrolysis to the open-chain hydroxy acid.[2][3]

The Comparison: This guide compares 1H NMR (Nuclear Magnetic Resonance) against HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry) .[1] While HPLC-MS is standard for purity, it often yields false positives for impurities due to on-column hydrolysis.[1] 1H NMR in anhydrous media is the superior "Gold Standard" for validating the closed-ring lactone structure.

Methodological Comparison: NMR vs. HPLC-MS

The following table summarizes why 1H NMR is the requisite technique for structural release of this intermediate, compared to the standard HPLC alternative.

Feature1H NMR (Anhydrous) HPLC-MS (Reverse Phase) Verdict
Structural Integrity High. In

, the lactone ring remains stable, allowing observation of the specific "closed" conformation.[1][2]
Variable. Acidic mobile phases (0.1% Formic Acid) can catalyze ring opening; basic buffers cause rapid hydrolysis.[1][2]NMR Wins
Stereochemical Probe Excellent. Diastereotopic splitting of gem-dimethyl groups confirms the integrity of the adjacent chiral center (C3).[1]Low. Standard C18 columns rarely separate the enantiomers or diastereomers of the hydrolyzed open chain effectively without chiral phases.NMR Wins
Quantification Absolute. qNMR allows direct purity calculation without reference standards.[1][2]Relative. Requires a response factor; open-chain form may ionize differently than the lactone.[1]NMR Wins
Sensitivity Moderate (requires mg quantities).[1][2]High (requires ng quantities).[1][2][4]HPLC Wins

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data that distinguishes the lactone from the open-chain impurity, follow this specific protocol.

Sample Preparation (Critical Step)[1][2][3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why? Avoid DMSO-d6 if possible.[1] DMSO is hygroscopic; absorbed water can catalyze hydrolysis during long acquisition times.[1][2]

      
       provides the best resolution for the diastereotopic methyls.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter through a glass wool plug to remove any inorganic salts (e.g.,

    
     from workup) which can cause line broadening.[1][2][3]
    
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     5.0 seconds. (Crucial for the integration of the aromatic protons vs. the methyl protons).
    
  • Scans (NS): 16 or 32.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Spectral Interpretation & Assignment

The structure consists of a Cbz-protecting group and a 5,5-dimethyl-gamma-butyrolactone core.[1]

The "Fingerprint" Table[3]
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation Notes
Ph Aromatic7.30 – 7.40Multiplet (m)5H-Characteristic Cbz phenyl ring.[1][2]
NH Carbamate5.15 – 5.30Broad Doublet (br d)1H~6-8Exchangeable.[1][2] Chemical shift varies with concentration/temperature.[1][2][5]

-Ph
Benzylic5.12Singlet (s)2H-May appear as an AB quartet if the chiral center at C3 exerts strong anisotropy, but usually a singlet in

.[1][2]
H-3 Methine4.25 – 4.35ddd or dt1H

,

,

The chiral center.[1][2][3] Alpha to Carbonyl and Nitrogen.[1][6][7][8][9]
H-4a Methylene2.35 – 2.45dd1H

,

Diastereotopic proton (cis to H-3).[1][2][3]
H-4b Methylene1.85 – 1.95dd1H

,

Diastereotopic proton (trans to H-3).[1][2][3]
Me-5a Methyl1.45Singlet (s)3H-Critical: Distinct from Me-5b due to C3 chirality.[1][2]
Me-5b Methyl1.28Singlet (s)3H-Critical: If these merge into one singlet, suspect racemization or ring opening.[1][2]
Senior Scientist Insights (Causality & Logic)

1. The "Gem-Dimethyl" Diagnostic: In a symmetric environment (like the open-chain hydroxy acid where rotation is free), the two methyl groups at Position 5 often collapse into a single peak or very close peaks.[1][3] In the rigid lactone ring, the chiral center at C3 creates a distinct magnetic environment for the "top" and "bottom" methyls.[3]

  • Observation: Two sharp singlets separated by ~0.1-0.2 ppm.

2. The H-3 Methine Complexity: The proton at C3 (approx 4.3 ppm) is the connectivity hub.[1] It must show coupling to the NH (unless exchanged) and two distinct couplings to the H-4 protons.[1]

  • Self-Validation: If H-3 appears as a simple triplet, it implies H-4a and H-4b are equivalent, which suggests a loss of ring rigidity (hydrolysis).[1][2] It must be a complex multiplet (ddd or dt).[1][2]

Decision Matrix: Structural Validation Workflow

The following diagram illustrates the logical flow for validating the compound using NMR data, specifically distinguishing it from common impurities.

NMR_Validation_FlowStartCrude Product IsolationPrepDissolve in CDCl3(Anhydrous, Filtered)Start->PrepAcquireAcquire 1H NMR(d1=5s, ns=16)Prep->AcquireCheck_MeAnalyze Methyl Region(1.2 - 1.5 ppm)Acquire->Check_MeTwo_SingletsTwo Distinct Singlets(Diastereotopic)Check_Me->Two_SingletsSeparatedOne_SingletSingle Broad Singletor Complex MultipletCheck_Me->One_SingletMergedCheck_H3Analyze H-3 Methine(~4.3 ppm)Two_Singlets->Check_H3Final_FailREJECT: Hydrolyzed/RacemizedOne_Singlet->Final_FailSuspect HydrolysisComplex_H3Multiplet (ddd)Rigid Ring ConfirmedCheck_H3->Complex_H3Distinct J valuesSimple_H3Triplet/BroadFree RotationCheck_H3->Simple_H3Averaged J valuesFinal_PassVALIDATED: Lactone IntactComplex_H3->Final_PassSimple_H3->Final_Fail

Figure 1: Logic flow for validating the lactone structure. The separation of methyl signals is the primary "Go/No-Go" gate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74929537, Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.[1][2] Retrieved from [Link][1][2][3]

  • Hoye, T. R., et al. (2016). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis.[1][2][3] PMC Biophysics.[1][2] This reference details the thermodynamic instability of gamma-butyrolactones in protic solvents. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][3] (Chapter on NMR of rigid ring systems and diastereotopicity). Oxford University Press.[1] (General Reference for Diastereotopic Splitting).

13C NMR chemical shifts for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the 13C NMR Chemical Shifts of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. Specifically, 13C NMR spectroscopy allows for the direct observation of the carbon backbone, offering crucial information about the chemical environment of each carbon atom. This guide provides a detailed analysis and comparison of the predicted , a molecule of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage data from structurally analogous compounds and established chemical shift prediction principles to provide a reliable reference for researchers.

The accurate assignment of 13C NMR signals is critical for structure verification and for understanding the electronic and steric effects within a molecule. This guide will dissect the expected chemical shifts for each carbon in the target molecule, comparing them with experimental data from related benzyl carbamates and lactone-containing structures. Furthermore, we will present a standardized protocol for acquiring a 13C NMR spectrum, ensuring data integrity and reproducibility.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

The structure of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate contains three key fragments: a benzyl group, a carbamate linker, and a 5,5-dimethyl-2-oxooxolane (a γ-butyrolactone derivative) ring. The expected chemical shifts for each carbon atom are influenced by the electronic effects of these neighboring functional groups.

Below is a table summarizing the predicted 13C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for analogous structures and are intended to serve as a guide for spectral assignment.[1][2][3][4]

Table 1: Predicted 13C NMR Chemical Shifts for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Carbon AtomFunctional GroupPredicted Chemical Shift (ppm)Rationale and Comparative Data
C=O (Lactone) γ-Butyrolactone175-180The carbonyl carbon of a lactone is typically found in this downfield region due to the deshielding effect of the two adjacent oxygen atoms.
C=O (Carbamate) Carbamate155-158The carbamate carbonyl is generally observed at a slightly higher field than an ester or acid carbonyl. For example, the carbonyl carbon in benzyl carbamate itself is reported in this range.[5][6]
C (quaternary, lactone) γ-Butyrolactone80-85The quaternary carbon C(CH3)2 is attached to an oxygen atom, shifting it significantly downfield.
CH (Lactone) γ-Butyrolactone50-55This methine carbon is adjacent to the nitrogen of the carbamate group, leading to a downfield shift.
CH2 (Lactone) γ-Butyrolactone40-45This methylene carbon is part of the lactone ring.
CH2 (Benzyl) Benzyl Group65-70The benzylic carbon is attached to the electron-withdrawing oxygen of the carbamate, causing a downfield shift. In benzyl (2-nitrobenzyl)carbamate, this carbon appears at 67.0 ppm.[5]
C (quaternary, aromatic) Benzyl Group135-138The ipso-carbon of the benzene ring is typically found in this region. For benzyl (2-nitrobenzyl)carbamate, the corresponding carbon is at 136.2 ppm.[5]
CH (aromatic, para) Benzyl Group128-129
CH (aromatic, ortho/meta) Benzyl Group127-129The aromatic carbons of the benzyl group typically resonate in this range. In many benzyl derivatives, these signals may overlap.[5][7]
CH3 (gem-dimethyl) γ-Butyrolactone25-30The two methyl groups are chemically equivalent and are expected to appear as a single peak in this region, typical for methyl groups on a quaternary center.

Molecular Structure and Key Functional Groups

To visualize the relationship between the structure and the predicted chemical shifts, the following diagram illustrates the key fragments of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

G cluster_benzyl Benzyl Group cluster_carbamate Carbamate Linker cluster_lactone 5,5-dimethyl-2-oxooxolane Ring C1 Cq C2 CH C1->C2 C7 CH2 C1->C7 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 O1 O C7->O1 C8 C=O O1->C8 N1 N-H C8->N1 C9 CH N1->C9 C10 CH2 C9->C10 C11 C(CH3)2 C10->C11 O2 O C11->O2 CH3_1 CH3 C11->CH3_1 CH3_2 CH3 C11->CH3_2 C12 C=O O2->C12 C12->C9

Caption: Molecular structure of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of the title compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its single carbon resonance at approximately 77.16 ppm, which can serve as an internal reference.[8] Other common deuterated solvents like DMSO-d6 or Acetone-d6 can also be used depending on the sample's solubility.[9]

  • Concentration: Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.00 ppm. A small amount can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

2. Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher for 1H) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[10]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay and faster acquisition.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[10]

  • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the entire range of expected chemical shifts for organic molecules.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl3 at 77.16 ppm).

4. Spectral Analysis and Assignment:

  • Peak Picking: Identify all significant peaks in the spectrum.

  • DEPT Experiments: To aid in the assignment of carbon multiplicities (CH3, CH2, CH, and quaternary carbons), it is highly recommended to perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135).[10]

  • 2D NMR: For unambiguous assignments, especially for the aromatic region, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. HSQC correlates directly bonded C-H pairs, while HMBC shows correlations between carbons and protons over two to three bonds.[11]

Workflow for 13C NMR Spectral Acquisition and Analysis

The following diagram outlines the logical workflow for obtaining and interpreting the 13C NMR spectrum of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis A Weigh Compound (10-50 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Add Internal Standard (TMS, optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Set Up 13C{1H} Experiment E->F G Acquire Data (Proton Decoupled) F->G H Perform DEPT Experiments (optional) G->H I Perform 2D NMR (HSQC, HMBC, optional) G->I J Fourier Transform I->J K Phase and Baseline Correction J->K L Reference Spectrum (TMS or Solvent) K->L M Peak Picking and Integration L->M N Assign Carbon Multiplicities (DEPT) M->N O Assign Chemical Shifts (HSQC, HMBC) N->O P Compare with Predicted Values O->P

Caption: Workflow for 13C NMR Analysis.

Conclusion

This guide provides a comprehensive overview of the expected , supported by comparative data from related chemical structures. The provided experimental protocol offers a robust framework for researchers to acquire high-quality, reproducible NMR data. While predictive methods and comparative analysis provide a strong foundation for spectral interpretation, it is imperative to confirm these assignments with experimental data, including advanced techniques like DEPT and 2D NMR spectroscopy, for complete and unambiguous structure elucidation. The ongoing development of machine learning and DFT-based prediction models continues to improve the accuracy of in-silico NMR spectroscopy, serving as a powerful tool in chemical research.[12][13][14][15]

References

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software. (2024, December 9).
  • A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning | ChemRxiv. (n.d.).
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. (2021, May 24).
  • H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION - Rsc.org. (n.d.).
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - Beilstein Journals. (n.d.).
  • Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (n.d.).
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. (n.d.).
  • Synthesis of 2-Oxaadamantane Derivatives - PMC. (n.d.).
  • a guide to 13c nmr chemical shift values - Compound Interest. (2015).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 13C NMR Chemical Shift - Oregon State University. (2022, March 9).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).

Sources

Diagnostic Guide: Distinguishing Carbonyl and Lactone Signatures via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, distinguishing between a standard ketone/aldehyde carbonyl and a lactone (cyclic ester) is a critical structural checkpoint. While NMR provides connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers the most immediate, cost-effective diagnostic for ring strain and functional group environment.

This guide objectively compares the vibrational signatures of Ketones , Acyclic Esters , and Lactones (varying ring sizes). It establishes a self-validating protocol for researchers to confirm lactone presence, specifically differentiating the high-frequency shift caused by ring strain in


- and 

-lactones from standard carbonyl absorptions.

Mechanistic Basis: The Physics of the Shift

To interpret the data correctly, one must understand the causality behind the spectral shifts. The vibrational frequency (


) of the carbonyl bond is governed by Hooke’s Law:


Where


 is the force constant (bond stiffness) and 

is the reduced mass.
The "Lactone Shift" (Ring Strain Effect)

Unlike acyclic esters or ketones, lactones are subject to Baeyer ring strain .

  • Hybridization Change: As the ring size decreases (6

    
     5 
    
    
    
    4 members), the internal C-C-O bond angle is forced below the ideal 120° (
    
    
    ).
  • Rehybridization: To accommodate this tighter angle, the carbon atom directs more

    
    -character into the ring bonds (C-C and C-O).
    
  • Result: By conservation of orbital character, the exocyclic

    
     bond gains more 
    
    
    
    -character. Since
    
    
    -orbitals are closer to the nucleus, the
    
    
    bond becomes shorter and stiffer (higher
    
    
    ), shifting the absorption to a higher wavenumber .[1]

Comparative Analysis: Spectral Signatures

The following data consolidates experimental ranges for non-conjugated systems in dilute solution (typically


 or 

) to minimize hydrogen bonding effects.
Table 1: Carbonyl vs. Lactone Frequency Comparison
Functional GroupRing SizeStrain LevelDiagnostic Frequency (cm⁻¹)Key Differentiator
Acyclic Ketone N/ANone1715 ± 10 No C-O stretch in 1100-1300 region.
Acyclic Ester N/ANone1735 - 1750 Strong C-O stretch (1150-1250 cm⁻¹).

-Lactone
6-memberedLow1735 - 1750 Overlaps with acyclic esters.[2] Requires NMR to distinguish.

-Lactone
5-memberedModerate1770 - 1795 Distinct shift (+35 cm⁻¹) above esters.

-Lactone
4-memberedHigh1820 ± 10 Extreme shift; approaches acid chloride region.
Interfering Factors (Troubleshooting)
  • Conjugation (

    
    -unsaturation):  Lowers frequency by ~20–30 cm⁻¹ due to resonance delocalization (single bond character increases).
    
    • Example: A conjugated

      
      -lactone may appear near 1750 cm⁻¹, mimicking a saturated ester.
      
  • Hydrogen Bonding: In solid state (KBr) or neat films, H-bonding broadens the peak and shifts it lower by ~10–20 cm⁻¹.

Decision Logic: Peak Assignment Workflow

The following diagram outlines the logical pathway for assigning a carbonyl peak, specifically filtering for lactones.

CarbonylLogic Start Input: Strong Peak 1650 - 1850 cm⁻¹ CheckFreq Check Wavenumber Center Start->CheckFreq LowFreq < 1725 cm⁻¹ CheckFreq->LowFreq HighFreq > 1750 cm⁻¹ CheckFreq->HighFreq MidFreq 1735 - 1750 cm⁻¹ CheckFreq->MidFreq CheckFermi Check 2700-2800 cm⁻¹ (Fermi Doublet) LowFreq->CheckFermi LactoneCheck Check Ring Strain Indicators HighFreq->LactoneCheck CheckCO Check C-O Region (1100-1300 cm⁻¹) MidFreq->CheckCO Aldehyde Aldehyde CheckFermi->Aldehyde Present Ketone Ketone (or Conjugated Ester) CheckFermi->Ketone Absent CheckCO->Ketone Weak/No Bands Ester Acyclic Ester or δ-Lactone CheckCO->Ester Strong Bands GammaLac γ-Lactone (~1780 cm⁻¹) LactoneCheck->GammaLac Single Peak BetaLac β-Lactone (~1820 cm⁻¹) LactoneCheck->BetaLac Single Peak (High) Anhydride Anhydride (Doublet: 1760 & 1810) LactoneCheck->Anhydride Double Peak

Figure 1: Decision tree for assigning carbonyl stretches, prioritizing the identification of strained lactone rings.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, do not rely on a single scan. Use this comparative solvent protocol to validate the "Lactone Shift."

Materials
  • Sample: >5 mg of target compound.[3]

  • Solvents: Dry

    
     (Carbon Tetrachloride) or 
    
    
    
    (DCM). Avoid alcohols.
  • Equipment: FTIR Spectrometer (ATR or Transmission Cell).

Step-by-Step Workflow
  • Baseline Scan (Neat/ATR):

    • Place solid/oil directly on the Diamond/ZnSe crystal.

    • Observation: Note the peak position. If broad, hydrogen bonding is likely present.

    • Critique: ATR applies a frequency-dependent correction. Peaks may shift slightly lower compared to transmission.

  • Solution Scan (Transmission - The Gold Standard):

    • Dissolve sample in non-polar solvent (

      
       is ideal, 
      
      
      
      is acceptable).
    • Why: This breaks intermolecular H-bonds.

    • Validation Criteria:

      • If the peak narrows and shifts upward (e.g., 1760

        
         1780 cm⁻¹), the lower neat value was an artifact of aggregation.
        
      • If the peak remains at 1775+ cm⁻¹ , it confirms a strained ring (

        
        -lactone).
        
  • Derivative Spectroscopy (Optional):

    • Apply a 2nd derivative algorithm to the spectrum.

    • Purpose: Resolves overlapping carbonyls (e.g., a ketone impurity hiding under a broad lactone peak).

Workflow Sample Unknown Sample ATR 1. ATR Scan (Rapid Screen) Sample->ATR Soln 2. Soln. Scan (Non-polar Solvent) Sample->Soln Compare 3. Calculate Shift (Δν = ν_soln - ν_atr) ATR->Compare Soln->Compare Result Validation Compare->Result Narrowing + Shift confirms monomeric state

Figure 2: Experimental workflow to eliminate hydrogen bonding artifacts and confirm intrinsic bond frequency.

References

  • NIST Chemistry WebBook. Butyrolactone (Gamma-Butyrolactone) IR Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Carbonyls). [Link]

  • Michigan State University (Reusch). Infrared Spectroscopy: Carbonyl Absorption Frequencies. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for ring strain shifts). [Link]

Sources

Executive Summary: The Conformational Advantage of the Oxooxolan Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Substituted Oxooxolan Carbamates: A Crystallographic Comparison Guide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

In the landscape of heterocyclic drug design, the substituted oxooxolan carbamate (specifically the 2-oxooxolan-3-yl carbamate core, often derived from homoserine lactone) presents a distinct structural profile compared to the more ubiquitous oxazolidinone (e.g., Linezolid) or acyclic carbamate scaffolds.

While oxazolidinones have dominated the antimicrobial space due to their metabolic stability and planar ring geometry, oxooxolan carbamates offer a unique "envelope" pucker (C


-envelope) that forces substituents into pseudo-equatorial positions, providing a higher degree of stereochemical definition for enzyme active sites.

This guide objectively compares the crystallographic data of substituted oxooxolan carbamates against these alternatives, focusing on ring conformation, hydrogen bonding networks, and hydrolytic stability profiles derived from X-ray diffraction (XRD) studies.

Structural Comparison: Oxooxolan vs. Alternatives

The primary differentiator between these scaffolds is the ring puckering amplitude and its effect on the vector of the carbamate side chain.

Comparative Data Table: Crystallographic Parameters
FeatureOxooxolan Carbamate (Subject)Oxazolidinone (Alternative 1)Acyclic Carbamate (Alternative 2)
Core Scaffold Tetrahydrofuran-2-one (Lactone)Oxazolidin-2-oneLinear Carbamate Chain
Ring Conformation Envelope (

or

)
Planar to Slight TwistN/A (Highly Flexible)
Puckering Amplitude (

)
0.35 – 0.42 Å< 0.15 Å (Essentially Planar)N/A
Carbamate N-Geometry Exocyclic,

hybridized
Endocyclic,

hybridized

, rotationally free
Key Intermolecular Force Strong

chains

weak networks

dimers
Hydrolytic Stability Low (Lactone ring opening at pH > 8)High (Stable at physiological pH)Moderate to High
Typical Space Group

(Chiral)

or


Analyst Insight: The "Envelope" conformation of the oxooxolan ring is critical. Unlike the oxazolidinone, which lies flat in the binding pocket, the oxooxolan ring projects the C3-substituent out of the plane. This is advantageous for targeting enzymes with deep, narrow pockets (e.g., specific hydrolases or quorum sensing receptors) where "flat" molecules fail to achieve specificity.

Detailed Crystallographic Analysis

A. The Oxooxolan "Envelope" Effect

X-ray data for substituted oxooxolan carbamates (e.g., tert-butyl (2-oxooxolan-3-yl)carbamate) consistently reveals that the tetrahydrofuran ring adopts an envelope conformation. Typically, the C4 (beta) or C3 (alpha) carbon is the flap atom.

  • Mechanism: This pucker minimizes eclipsing interactions between the adjacent carbonyl oxygen and the C3-substituent.

  • Result: The exocyclic carbamate nitrogen is locked into a pseudo-equatorial orientation. This reduces the entropic penalty upon protein binding compared to acyclic carbamates.

B. Hydrogen Bonding Networks

In the crystal lattice, oxooxolan carbamates form infinite 1D chains.

  • Donor: The exocyclic Carbamate N-H.

  • Acceptor: The Lactone Carbonyl Oxygen (C=O).

  • Comparison: Oxazolidinones lack the exocyclic N-H donor (the nitrogen is alkylated/arylated in drugs like Linezolid). They rely on weaker

    
     interactions or require specific active site residues to anchor them.
    

Experimental Protocol: Crystallization of Labile Lactones

Crystallizing oxooxolan derivatives requires specific handling due to the hydrolytic instability of the lactone ring in basic or aqueous media.

Protocol: Vapor Diffusion for Hydrolytically Sensitive Carbamates
  • Purity Check: Ensure sample is >98% pure via HPLC. Impurities (open-ring hydroxy-acids) inhibit nucleation.

  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate or Dichloromethane (Non-protic, moderately polar).

    • Precipitant: Hexane or Diethyl Ether.

    • Avoid: Water, Methanol, or Ethanol (Risk of transesterification or ring opening).

  • Setup:

    • Dissolve 5 mg of compound in 0.5 mL Ethyl Acetate.

    • Filter through 0.22 µm PTFE filter into a small vial.

    • Place small vial inside a larger jar containing 5 mL Hexane (Solvent diffusion method).

    • Cap tightly and store at 4°C.

  • Harvesting: Crystals typically appear as prisms or needles within 48-72 hours. Mount immediately in Paratone-N oil and flash cool to 100K.

Visualization of Structural Workflows

Diagram 1: Crystallographic Decision Tree

This diagram illustrates the logic flow for selecting the correct scaffold based on structural requirements.

ScaffoldSelection Start Target Binding Pocket Analysis PocketType Is the pocket narrow/deep or flat/hydrophobic? Start->PocketType Flat Flat/Hydrophobic Pocket PocketType->Flat Planar Deep Deep/Stereospecific Pocket PocketType->Deep 3D Defined Oxazolidinone Select Oxazolidinone (Planar Geometry) Flat->Oxazolidinone Oxooxolan Select Oxooxolan Carbamate (Envelope Geometry) Deep->Oxooxolan Stability Is hydrolytic stability critical? Oxooxolan->Stability UseOxo Proceed: High Specificity (Accept Stability Trade-off) Stability->UseOxo No (In vitro/Acute) ModOxo Modify: Switch to Lactam (Oxo-pyrrolidine) Stability->ModOxo Yes (Oral Drug)

Caption: Decision matrix for selecting between Oxazolidinone and Oxooxolan scaffolds based on active site topology and stability requirements.

Diagram 2: Interaction Map (Crystal Lattice)

This diagram visualizes the intermolecular forces observed in the crystal structure of a typical oxooxolan carbamate.

InteractionMap MolA_NH Molecule A (Carbamate N-H) MolB_CO Molecule B (Lactone C=O) MolA_NH->MolB_CO Strong H-Bond (2.8 - 2.9 Å) MolA_Ring Molecule A (Oxooxolan Ring) MolB_Ring Molecule B (Oxooxolan Ring) MolA_Ring->MolB_Ring Van der Waals Stacking

Caption: Primary intermolecular H-bond network forming infinite chains along the crystallographic screw axis.

Critical Analysis & Recommendations

When to choose Oxooxolan Carbamates:

  • Chiral Pool Synthesis: If your starting material is L-Homoserine or Aspartic acid, the oxooxolan ring is easily accessible and retains chirality.

  • Transition State Mimicry: The tetrahedral character of the C3 carbon and the envelope pucker often mimic the transition state of tetrahedral intermediates in peptide hydrolysis better than the planar oxazolidinone.

When to Avoid:

  • Basic Conditions: The lactone ring is susceptible to hydrolysis (saponification) at pH > 8.0. For basic environments, the lactam (pyrrolidone) analog is the superior alternative.

  • High-Throughput Screening (HTS): Due to potential instability in DMSO/water mixtures over long periods, fresh preparation is required.

Validation Step (Self-Correcting Protocol): To ensure the crystal structure corresponds to the intact lactone and not the hydrolyzed hydroxy-acid:

  • Check the IR Spectrum: Look for the characteristic lactone carbonyl stretch at ~1770-1790 cm⁻¹ . If the peak shifts to ~1700 cm⁻¹ (carboxylic acid), the ring has opened.

  • Check Unit Cell Volume: A hydrolyzed acyclic variant will typically have a larger unit cell volume and different packing density than the compact lactone.

References

  • Okuda, K., et al. (2012). "3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile." Acta Crystallographica Section E, 68(10), o2819. Link

  • PubChem. (2025). "tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate (Compound Summary)." National Library of Medicine. Link

  • Speckmeier, E., et al. (2018).[1] "Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate." Acta Crystallographica Section E, 77, 785-789. Link

  • Moriguchi, T., et al. (2015).[2] "Crystal structure of 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)-2H-chromen-3-yl]furan-3,4-dicarboxylate ethyl acetate hemisolvate." Acta Crystallographica Section E, 71. Link

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 23(2), 113-119. Link

Sources

Technical Guide: Differentiating Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate from Hydrolysis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate (also referred to as Cbz-protected 5,5-dimethylhomoserine lactone) is a critical intermediate in the synthesis of peptidomimetics and quorum-sensing analogs. Its structural integrity relies on the metastable


-lactone ring.

The primary challenge in handling this compound is its susceptibility to hydrolytic ring-opening , yielding the corresponding


-hydroxy acid. This degradation is often silent in standard low-resolution LC-UV checks but drastically alters downstream reactivity. This guide provides a multi-modal analytical framework to definitively distinguish the intact lactone from its hydrolysis byproducts, ensuring the integrity of your synthetic workflow.

Part 1: Structural Analysis & Degradation Mechanism

The Instability Vector

The target molecule contains a strained 5-membered lactone ring fused with a gem-dimethyl group. While the gem-dimethyl effect (Thorpe-Ingold effect) theoretically stabilizes cyclization, the lactone remains sensitive to nucleophilic attack by water, particularly in neutral-to-basic pH or protic solvents.

Primary Degradation Pathway:

  • Intact Lactone: Hydrophobic, rigid bicyclic-like behavior.

  • Hydrolysis Product: 2-(benzyloxycarbonylamino)-4-hydroxy-4-methylpentanoic acid. This species is amphiphilic, possessing a free carboxylic acid and a tertiary alcohol.

Mechanistic Visualization

The following diagram illustrates the hydrolytic pathway you must monitor.

HydrolysisPathway cluster_0 Key Differentiators Lactone Target Molecule (Intact Lactone) C14H17NO4 MW: 263.29 Transition Tetrahedral Intermediate Lactone->Transition + H2O / OH- Acid Hydrolysis Byproduct (Open Hydroxy Acid) C14H19NO5 MW: 281.30 Transition->Acid Ring Opening Diff1 Mass: +18 Da Diff2 Polarity: High Increase Diff3 IR: Loss of 1775 cm-1

Caption: Figure 1. Hydrolytic ring-opening mechanism converting the lipophilic lactone to the polar hydroxy acid, resulting in a mass increase of 18 Da.

Part 2: Analytical Differentiation Strategy

To validate your material, you must triangulate data from LC-MS, NMR, and IR. Relying on a single method is prone to false positives (e.g., the acid can re-cyclize in the hot injector port of a GC, masking the impurity).

High-Performance Liquid Chromatography (HPLC/MS)

This is the primary quantitative method. The polarity shift between the lactone and the open acid is significant.

  • Differentiation Logic: The intact lactone is neutral and moderately lipophilic. The hydrolysis product contains a free carboxylic acid and a hydroxyl group, causing it to elute significantly earlier on Reverse Phase (RP) columns.

  • Mass Spec Flag: Look for the [M+18+H]⁺ signal.

Comparison Table: LC-MS Parameters

FeatureIntact Lactone (Target)Hydrolysis Product (Impurity)
Formula


MW 263.29 Da281.30 Da
m/z (ESI+) 264.3

282.3

Retention Time (C18) Late eluting (e.g., ~8-9 min)Early eluting (e.g., ~3-4 min)
Peak Shape Sharp, symmetricalOften broad/tailing (unless buffered)
Nuclear Magnetic Resonance ( H-NMR)

NMR provides the definitive structural proof. The ring opening releases the conformational strain, causing distinct chemical shift changes, particularly at the


-proton (H-3) and the gem-dimethyl groups.
  • Lactone State: The H-3 proton is part of a rigid ring system. It typically appears as a multiplet (or triplet of doublets) further downfield due to the anisotropic effect of the carbonyl.

  • Acid State: The H-3 proton shifts upfield. The gem-dimethyl groups, previously chemically non-equivalent due to the ring's chirality and rigidity, may become more equivalent or shift significantly due to the free rotation of the side chain.

Diagnostic Signals (


 vs. 

)
ProtonLactone Shift (

ppm)
Hydrolysis Shift (

ppm)
Mechanistic Cause
H-3 (

-CH)
4.30 - 4.60 (Multiplet)3.90 - 4.10 (Multiplet)Loss of ring strain & anisotropy.
NH (Carbamate) ~5.2 - 5.5 (Broad)~6.5 - 7.0 (Doublet)H-bonding with free COOH/OH.
Methyls (C5) Distinct singlets (Diastereotopic)Converging singletsIncreased side-chain rotation.
FTIR Spectroscopy

A rapid, non-destructive check for solid samples.

  • Lactone Carbonyl (

    
    ): 
    
    
    
    -lactones have a characteristic high-frequency stretch at 1770–1790 cm⁻¹ due to ring strain.
  • Carbamate Carbonyl: Appears at 1690–1720 cm⁻¹ .

  • Differentiation: If the band at ~1775 cm⁻¹ is absent or diminished, and a broad OH stretch (2500–3300 cm⁻¹) appears, hydrolysis has occurred.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Critical Warning: Do not use unbuffered water or high pH mobile phases. These induce on-column hydrolysis, leading to "ghost peaks" or false degradation results.

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Water (Milli-Q)

  • Ammonium Formate (Buffer)

  • Formic Acid (Acidifier)

Instrument Setup:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0). The acidic buffer stabilizes the lactone.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (amide bond) and 254 nm (benzyl group).

Sample Prep: Dissolve 1 mg of sample in 100% anhydrous Acetonitrile . Do not dissolve in water or methanol/water mixtures prior to injection.

Protocol B: "Self-Validating" NMR Check

This protocol uses solvent effects to prove the presence of the free hydroxyl/acid group.

  • Run 1 (Standard): Dissolve ~5 mg in

    
    .
    
    • Check: Look for the lactone carbonyl stretch correlation in HMBC (long-range C-H coupling) or simply the H-3 shift at >4.3 ppm.

  • Run 2 (The "Shake" Test): Add 1 drop of

    
     to the NMR tube and shake.
    
    • Observation: If the sample is the hydrolysis product , the OH and COOH protons will exchange and disappear. If it is the lactone , the spectrum remains largely unchanged (immiscible layer), but no exchangeable protons associated with the core structure (other than the NH) will vanish from the organic phase immediately.

  • Run 3 (DMSO-d6): If ambiguity remains, run in DMSO-d6. The hydrolysis product will show a distinct broad singlet at ~12.0 ppm (COOH) and potentially a sharp doublet for the tertiary OH if the sample is very dry.

Part 4: Decision Tree & Workflow

Use this logic flow to determine the status of your material.

DecisionTree Start Start Analysis Sample: White Solid/Oil IR_Step Step 1: FTIR Is peak at ~1775 cm-1 present? Start->IR_Step LCMS_Step Step 2: LC-MS (Acidic Buffer) Check Mass & RT IR_Step->LCMS_Step Ambiguous Result_Hydrolysis Result: Hydrolyzed Acid (M+H = 282) IR_Step->Result_Hydrolysis No 1775 peak Yes_IR Yes No_IR No / Weak Result_Lactone Result: Intact Lactone (M+H = 264) LCMS_Step->Result_Lactone Major peak 264 Da LCMS_Step->Result_Hydrolysis Major peak 282 Da Result_Mix Result: Mixture Purification Required LCMS_Step->Result_Mix Both peaks present

Caption: Figure 2. Analytical decision matrix for validating lactone integrity.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Source for IR and NMR shifts of

    
    -lactones vs. acids).
    
  • Galloway, W. R. J. D., et al. (2010). "Quorum Sensing in Gram-Negative Bacteria: Small-Molecule Modulation of AHL Detectors." Chemical Reviews, 111(1), 28-67. (Context for homoserine lactone stability and hydrolysis).

  • Yates, E. A., et al. (2002). "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa." Infection and Immunity, 70(10), 5635-5646.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its proper disposal. This guide is designed to provide a clear, actionable framework to ensure the safety of laboratory personnel and environmental integrity.

The procedures outlined herein are grounded in established safety protocols for carbamate-class compounds and general chemical waste management principles. While specific data for this novel compound is limited[1], its carbamate functional group necessitates a cautious and informed approach to its disposal.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe chemical handling. Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate belongs to the carbamate family of compounds. Carbamates, as a class, are known for their potential toxicity, often acting as acetylcholinesterase inhibitors.[2][3] Although the specific toxicity of this compound is not thoroughly investigated[4], related carbamate structures exhibit known hazards. For instance, benzyl carbamate is known to cause skin, eye, and respiratory irritation.[5][6]

Therefore, a conservative approach, assuming similar hazards, is warranted. All personnel handling this compound must be familiar with the potential risks and the appropriate safety measures.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Potential HazardGHS Classification (Inferred)Recommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irrit. 2Gloves: Nitrile or other chemically resistant gloves. Clothing: Lab coat.[5]
Eye Irritation Eye Irrit. 2Eye Protection: Safety glasses with side shields or chemical safety goggles.[5]
Respiratory Irritation STOT SE 3Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. For handling powders outside of a hood, a NIOSH-approved respirator is recommended.[5][7]
Ingestion Harmful if Swallowed (Potential)Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is not a single action but a workflow that begins with waste segregation and ends with documented transfer to a certified disposal facility. The following diagram illustrates the decision-making process for handling waste streams of benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate.

G cluster_waste_type Identify Waste Type cluster_actions Disposal & Decontamination Protocol start Waste Generation (Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate) spill Minor Spill (<1g, contained) start->spill bulk Bulk / Unused Reagent start->bulk contaminated Contaminated Labware (Glassware, PPE, etc.) start->contaminated spill_proc 1. Restrict Area 2. Wear full PPE 3. Cover with absorbent material 4. Collect in labeled hazardous waste container 5. Decontaminate spill area spill->spill_proc bulk_proc 1. Keep in original or suitable, sealed container 2. Label as 'Hazardous Waste - Carbamate Compound' 3. Segregate from incompatible materials 4. Arrange pickup by licensed waste disposal service bulk->bulk_proc decon_proc 1. Gross Decontamination (remove excess solid) 2. Wash with strong soap or washing soda solution 3. Triple rinse with appropriate solvent (e.g., ethanol), followed by water 4. Collect all rinsate as hazardous waste contaminated->decon_proc final Final Disposal via Licensed Hazardous Waste Facility spill_proc->final bulk_proc->final decon_proc->final

Sources

Comprehensive Safety and Handling Guide for Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested guidance for the safe handling, use, and disposal of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate. As a research chemical, specific toxicological data is not extensively available. Therefore, this protocol is built upon a rigorous, precautionary analysis of its core chemical functionalities: the carbamate group and the substituted oxolane ring. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Assessment: A Proactive Stance on Safety

The primary directive in handling any novel compound is to treat it as potentially hazardous until proven otherwise. The structure of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate contains two key moieties that guide our safety protocol.

  • The Carbamate Moiety: Carbamates are a broad class of compounds, some of which are used as pesticides and are known to be potent cholinesterase inhibitors.[1] Inhibition of acetylcholinesterase can disrupt nerve impulse transmission, leading to a range of adverse effects.[2][3][4] While the toxicity of this specific molecule is uncharacterized, the potential for neurological effects through skin absorption, inhalation, or ingestion necessitates stringent handling protocols. A similar structural analog, benzyl carbamate, is classified as a skin, eye, and respiratory irritant.[5]

  • The Oxolane Moiety: The substituted oxolane (or tetrahydrofuran) ring is a common solvent and scaffold component. While this specific structure is non-volatile, related compounds can be irritants.

Given these structural alerts, we will operate under the assumption that the compound may be a skin and eye irritant, a potential respiratory irritant, and could be harmful if absorbed through the skin or ingested.

The Hierarchy of Controls: Engineering a Safe Workspace

Personal Protective Equipment (PPE) is the final line of defense. The primary safety measures are the engineering controls that isolate you from the hazard.

  • Primary Engineering Control: All handling of Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate in its solid (powder) form or as a volatile solution must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.

  • Designated Work Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination of shared spaces and equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical for preventing exposure. The following table outlines the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double-gloved NitrileChemical Safety Goggles & Face ShieldFlame-Resistant Lab Coat (fully buttoned)Not required inside a certified fume hood.
Handling Solutions (Non-volatile solvents) Double-gloved NitrileChemical Safety GogglesFlame-Resistant Lab Coat (fully buttoned)Not required inside a certified fume hood.
Spill Cleanup Heavy-duty chemical resistant gloves (e.g., Butyl rubber over Nitrile)Chemical Safety Goggles & Face ShieldChemical-resistant Apron over Lab CoatNIOSH-approved respirator with P100 particulate filter.[6]
Causality Behind PPE Choices:
  • Hand Protection: Disposable nitrile gloves provide a good barrier for incidental contact.[7][8] However, because many chemicals can permeate nitrile gloves within seconds, they should be removed and replaced immediately upon known contact.[9] Double-gloving provides an additional layer of security against tears and minimizes contamination when removing the outer pair. For chemicals of unknown toxicity, a more robust glove combination may be warranted.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[7][10] A face shield must be worn in addition to goggles whenever there is a significant risk of splashing, such as when handling larger volumes of liquids or during spill cleanup.[7][9]

  • Body Protection: A flame-resistant lab coat, worn fully closed, protects the skin and personal clothing from accidental spills.[10][11] For tasks with a higher splash potential, a chemically resistant apron provides an additional barrier.[9]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a significant spill, respiratory protection is essential. A respirator with a particulate filter is necessary to prevent inhalation of the solid compound.[6]

Operational Plan: A Step-by-Step Handling Workflow

This workflow details the process of weighing the solid compound and preparing a stock solution, integrating safety at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) B 2. Verify Fume Hood is operational and sash is at the correct height A->B C 3. Prepare Work Area (Lay down absorbent liner, gather all necessary equipment) B->C D 4. Weigh Compound (Use anti-static weigh boat, minimize dust generation) C->D E 5. Prepare Solution (Slowly add solid to solvent to prevent splashing) D->E F 6. Seal Container (Tightly cap and label the solution container) E->F G 7. Decontaminate (Wipe down balance and work surfaces) F->G H 8. Dispose of Waste (Place contaminated items in a labeled hazardous waste container) G->H I 9. Doff PPE (Remove outer gloves first, then face shield, goggles, and lab coat) H->I J 10. Final Hand Wash (Wash hands thoroughly with soap and water) I->J

Caption: Step-by-step workflow for the safe handling and preparation of solutions.

Emergency and Disposal Plans

Spill Response:

  • Alert & Evacuate: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the immediate vicinity.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate training and equipment.

  • Contain: For small spills inside a fume hood, use a spill kit with an appropriate absorbent material to contain the spill.

  • Clean: Wearing appropriate PPE (including a respirator if necessary), carefully clean the area.

  • Dispose: All cleanup materials must be placed in a sealed, labeled hazardous waste container.

Disposal Plan:

All waste generated from handling Benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate must be treated as hazardous waste.[12]

  • Solid Waste: This includes unused compound and any contaminated consumables like weigh boats or pipette tips. Collect in a clearly labeled, sealed container for hazardous chemical waste.[12]

  • Liquid Waste: Collect all solutions in a compatible, sealed, and clearly labeled hazardous waste container.[12] Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent liners, must be disposed of as hazardous waste.[12]

Due to their potential toxicity, carbamate wastes are regulated as hazardous wastes under the Resource Conservation and Recovery Act (RCRA) to ensure they are adequately treated before land disposal.[13]

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved February 22, 2026, from [Link]

  • Personal Protective Equipment | Division of Research Safety. (n.d.). University of Illinois. Retrieved February 22, 2026, from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved February 22, 2026, from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved February 22, 2026, from [Link]

  • Cholinesterase inhibitors: Types, how they work, and side effects. (2024, December 19). Medical News Today. Retrieved February 22, 2026, from [Link]

  • List of cholinesterase inhibitors: Uses, common brands, and safety information. (2022, March 28). SingleCare. Retrieved February 22, 2026, from [Link]

  • Personal Protective Equipment - Research Safety. (n.d.). University of Kentucky. Retrieved February 22, 2026, from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved February 22, 2026, from [Link]

  • Cholinesterase Inhibitors for Alzheimer's Disease. (2024, July 3). WebMD. Retrieved February 22, 2026, from [Link]

  • EPA Issues Rule on Carbamate Wastes. (2021, December 14). U.S. Environmental Protection Agency. Retrieved February 22, 2026, from [Link]

  • Appendix E: Comprehensive Pharmacotherapy Information for Acetylcholinesterase Inhibitors and Memantine. (2016). Gov.bc.ca. Retrieved February 22, 2026, from [Link]

  • Rehman, T., & Kerndt, C. C. (2023, July 17). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved February 22, 2026, from [Link]

  • CARBAMATE Material Safety Data Sheet. (2009, May 21). Cooling Tower Chemicals. Retrieved February 22, 2026, from [Link]

  • Federal Register, Volume 63 Issue 172. (1998, September 4). GovInfo. Retrieved February 22, 2026, from [Link]

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent Technologies. Retrieved February 22, 2026, from [Link]

  • BENZYL CARBAMATE GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited. Retrieved February 22, 2026, from [Link]

  • (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • MSDS of Benzyl N-[(dimethylcarbamoyl)methyl]carbamate. (2026, January 7). Capot Chemical Co., Ltd. Retrieved February 22, 2026, from [Link]

  • Perera, H., et al. (2022). Forensic toxicological and analytical aspects of carbamate poisoning – A review. ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate
Reactant of Route 2
benzyl N-(5,5-dimethyl-2-oxooxolan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.